Product packaging for CRF, bovine TFA(Cat. No.:)

CRF, bovine TFA

Cat. No.: B1574857
M. Wt: 4811.36
Attention: For research use only. Not for human or veterinary use.
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Description

CRF, bovine (TFA) is a potent agonist of CRF receptor, and displaces [125I-Tyr]ovine CRF with a Ki of 3.52 nM.

Properties

Molecular Formula

C₂₀₈H₃₄₁F₃N₆₀O₆₅S

Molecular Weight

4811.36

sequence

One Letter Code: SQEPPISLDLTFHLLREVLEMTKADQLAQQAHNNRKLLDIA-NH2

Synonym

Corticotropin Releasing Factor bovine (TFA)

Origin of Product

United States

Foundational Research Perspectives on Corticotropin Releasing Factor Crf Systems

Historical Context of Corticotropin-Releasing Factor Discovery and Early Characterization in Vertebrates

The concept of a hypothalamic substance that controls the pituitary gland's release of adrenocorticotropic hormone (ACTH) was first proposed in the mid-20th century. sigmaaldrich.cn Initial evidence for a "corticotropin-releasing factor" emerged in 1955 from independent studies by Saffran and Schally, and Guillemin and Rosenberg, who observed that hypothalamic extracts could stimulate ACTH secretion from pituitary tissue in vitro. sigmaaldrich.cnoup.com However, the precise chemical identity of this factor remained elusive for over two decades, a period marked by the challenge of isolating and purifying this potent, yet scarce, molecule. frontiersin.orgnih.gov

A pivotal breakthrough occurred in 1981 when Vale and colleagues successfully isolated and characterized a 41-amino acid peptide from ovine hypothalami, which they named corticotropin-releasing factor (CRF). frontiersin.orgtandfonline.com This peptide fulfilled all the criteria to be the primary physiological regulator of the hypothalamic-pituitary-adrenal (HPA) axis. sigmaaldrich.cn Following the characterization of ovine CRF, researchers identified and sequenced CRF in other species, including rat and human, revealing a high degree of structural conservation. frontiersin.orgmnhn.fr

Research into bovine CRF also contributed to the early understanding of this system, with studies on bovine hypophysial stalk extracts revealing different molecular weight forms of CRF activity. oup.com The availability of synthetic CRF peptides, such as bovine CRF, often prepared as trifluoroacetate (B77799) (TFA) salts for stability and solubility in research settings, was crucial for conducting detailed physiological and behavioral experiments. These early studies solidified CRF's role as the key initiator of the neuroendocrine response to stress across various vertebrate taxa. nih.gov

Subsequent research has expanded the CRF family, identifying related peptides like urocortins and additional CRF receptors (e.g., CRHR1, CRHR2), which has broadened the known functions of this system beyond the HPA axis. frontiersin.orgnih.govresearchgate.net Furthermore, a second CRF gene, CRH2, has been identified in many vertebrate groups, though it appears to have been lost in placental mammals and teleost fish, suggesting a complex evolutionary history. frontiersin.orgmnhn.frlsu.edu

Table 1: Key Milestones in CRF Discovery

Year Milestone Significance
1955 Independent reports by Saffran & Schally and Guillemin & Rosenberg suggest the existence of a corticotropin-releasing factor in hypothalamic extracts. sigmaaldrich.cnoup.com Provided the first experimental evidence for a hypothalamic factor controlling ACTH release.
1981 Vale and colleagues isolate, sequence, and synthesize ovine CRF. frontiersin.orgtandfonline.com Marked the definitive identification and characterization of the 41-amino acid peptide, enabling specific research into its function.
Post-1981 Characterization of CRF in multiple other vertebrate species, including rat, human, and bovine. oup.comfrontiersin.orgmnhn.fr Demonstrated the high degree of conservation of the CRF molecule and its central role across vertebrates.
Recent Decades Discovery of CRF-related peptides (Urocortins), multiple CRF receptor subtypes (CRHR1, CRHR2), and a second CRF gene (CRH2). frontiersin.orgnih.govlsu.eduresearchgate.net Expanded the understanding of the CRF system's complexity and its diverse roles beyond the HPA axis.

Conceptual Frameworks for CRF System Function in Neuroendocrine and Behavioral Regulation

The CRF system is now understood to operate through two principal, yet interconnected, frameworks: as a primary regulator of the neuroendocrine stress axis and as a central neuromodulator of behavior. nih.govresearchgate.net This dual functionality allows it to orchestrate a comprehensive response to stressors.

As a neurohormone, CRF is the principal driver of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net In response to a stressor, specialized neurons in the paraventricular nucleus (PVN) of the hypothalamus synthesize and release CRF into the portal blood system connecting the hypothalamus and the anterior pituitary gland. researchgate.netresearchgate.net This stimulates the pituitary to synthesize and secrete ACTH into the general circulation. tandfonline.commnhn.fr ACTH, in turn, acts on the adrenal glands to promote the synthesis and release of glucocorticoids, such as cortisol, which mediate many of the body's physiological stress responses. cdnsciencepub.com

Beyond its neuroendocrine role, CRF functions as a neuromodulator within the central nervous system (CNS), coordinating behavioral adaptations to stress. nih.govresearchgate.net High concentrations of CRF and its receptors are found in extra-hypothalamic brain regions that are critical for emotional processing and behavior, such as the amygdala and the bed nucleus of the stria terminalis. tandfonline.com In these areas, CRF influences neurotransmitter systems to shape behaviors associated with anxiety, fear, and arousal. tandfonline.comnih.gov For instance, central administration of CRF in animal models can induce anxiety-like behaviors, while antagonists of CRF receptors can reduce them. tandfonline.com The system's complexity is further enhanced by the existence of multiple CRF-related peptides and two main receptor types, CRHR1 and CRHR2, which often have distinct distributions and can mediate different, sometimes opposing, effects on behavior. nih.govresearchgate.net

Hierarchical Organization of Neuroendocrine Control Systems Involving CRF in Animal Models

The neuroendocrine control system involving CRF is organized in a distinct hierarchical fashion, primarily centered on the HPA axis, but with significant parallel processing in other brain circuits. researchgate.netanimal-reproduction.org

At the apex of this hierarchy are the CRF-producing neurons located in the parvocellular division of the paraventricular nucleus (PVN) of the hypothalamus. nih.govmdpi.com These neurons integrate signals from various brain regions in response to physical or psychological stressors. nih.gov Upon activation, these PVN neurons release CRF into the hypophyseal portal system. researchgate.netmdpi.com

This release initiates a hormonal cascade:

Hypothalamus: CRF travels from the PVN to the anterior pituitary gland. researchgate.net

Anterior Pituitary: CRF binds to its primary receptor, CRHR1, on corticotrope cells, triggering the release of ACTH. tandfonline.comresearchgate.net

Adrenal Cortex: Circulating ACTH stimulates the adrenal glands to secrete glucocorticoids (e.g., cortisol in humans and cattle, corticosterone (B1669441) in rodents). cdnsciencepub.com

This system is regulated by a critical negative feedback loop. oup.com Glucocorticoids act back on receptors in the pituitary and the hypothalamus (including the PVN) to inhibit the secretion of both ACTH and CRF, thereby preventing an overactive stress response and helping the system return to homeostasis. oup.com

In parallel to this primary neuroendocrine axis, extra-hypothalamic CRF systems contribute to the behavioral and autonomic responses to stress. researchgate.net For example, CRF released within the amygdala is thought to play a key role in mediating the fear and anxiety components of the stress response, often acting independently of the HPA axis cascade. tandfonline.com This parallel organization allows for a nuanced and context-dependent response, where physiological and behavioral adaptations can be finely tuned to the specific nature of the stressor. nih.gov Studies in various animal models, from teleost fish to rodents and cattle, have been essential in delineating this complex, hierarchical, and parallel organization. cdnsciencepub.comnih.govplos.orgresearchgate.net

Molecular and Receptor Biology of Crf Systems in Animal Models

CRF Receptor Subtype (CRF1 and CRF2) Distribution and Functional Heterogeneity in Animal Tissues

The effects of corticotropin-releasing factor (CRF) and related peptides are mediated through two main G protein-coupled receptor subtypes, CRF receptor 1 (CRF1) and CRF receptor 2 (CRF2). oup.comoup.com These receptors, which are approximately 70% identical at the amino acid level, exhibit distinct anatomical distributions and pharmacological profiles, suggesting they serve different physiological roles. oup.com

CRF1 Receptor Expression and Signaling Pathways in Animal Models

The CRF1 receptor is extensively expressed in the central nervous system (CNS) of mammals, with high concentrations found in key areas associated with the stress response. guidetopharmacology.org These regions include the anterior pituitary, cerebral cortex, cerebellum, amygdala, hippocampus, and olfactory bulb. oup.comguidetopharmacology.org In the periphery, CRF1 receptor mRNA has been detected in the testes, ovaries, skin, spleen, and adrenal glands. oup.comsigmaaldrich.cn This distribution aligns with the receptor's role in mediating the endocrine, autonomic, and behavioral responses to stress. nih.gov For instance, the high density of CRF1 receptors in the anterior pituitary is consistent with CRF's primary function of stimulating the release of adrenocorticotropic hormone (ACTH). sigmaaldrich.cn

The primary signaling pathway for the CRF1 receptor involves its coupling to the Gsα subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). nih.govuoa.gr This cascade is crucial for various cellular activities, including the regulation of neuronal activity and gene transcription. uoa.gr In cerebellar granular cells, for example, CRF1 signaling via the cAMP-PKA pathway upregulates the expression of brain-derived neurotrophic factor (BDNF). nih.gov

However, the CRF1 receptor is not limited to this single pathway. It can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC)-protein kinase C (PKC) pathway, leading to the mobilization of intracellular calcium. nih.govuoa.gr Furthermore, CRF1 receptor activation can stimulate the extracellular signal-regulated kinase–mitogen-activated protein kinase (ERK-MAPK) cascade through various mechanisms, including PKA-dependent and independent pathways, as well as through the transactivation of the epidermal growth factor (EGF) receptor. nih.gov The specific signaling pathway activated can be tissue- and ligand-specific. oup.com

Table 1: Distribution of CRF1 Receptors in Animal Tissues

Tissue/Region Expression Level Reference
Central Nervous System
Anterior Pituitary High oup.comguidetopharmacology.org
Cerebral Cortex High oup.comguidetopharmacology.org
Cerebellum High oup.comguidetopharmacology.org
Amygdala High oup.comguidetopharmacology.org
Hippocampus High oup.comguidetopharmacology.org
Olfactory Bulb High oup.comguidetopharmacology.org
Peripheral Tissues
Testes Present oup.comsigmaaldrich.cn
Ovary Present oup.comsigmaaldrich.cn
Skin Present oup.com
Spleen Present oup.com
Adrenal Gland Present guidetopharmacology.org

CRF2 Receptor Expression and Signaling Pathways in Animal Models

The CRF2 receptor exhibits a more discrete and varied distribution pattern compared to CRF1, with notable species differences. sigmaaldrich.cn In rodents, CRF2α mRNA is predominantly found in the brain in regions like the lateral septal nucleus, bed nucleus of the stria terminalis (BNST), ventromedial hypothalamic nucleus (VMH), and raphe nuclei. oup.com Conversely, the CRF2β splice variant is more widely expressed in peripheral tissues, including skeletal muscle, heart, and skin. oup.com In humans, the CRF2α variant is the predominant form in the periphery. oup.comguidetopharmacology.org

Functionally, CRF2 receptors are also coupled to the Gs-adenylyl cyclase-PKA signaling pathway. oup.comnih.gov However, similar to CRF1, they can activate alternative pathways. For instance, in transfected cells, the activation of CRF2 receptors by urocortin 2 (Ucn 2) or urocortin 3 (Ucn 3) preferentially engages the ERK-MAPK signaling cascade. nih.gov They are also capable of signaling through the PLC-PKC pathway by coupling to Gqα, leading to the formation of inositol (B14025) trisphosphate and mobilization of intracellular calcium. nih.gov The specific signaling cascade activated by the CRF2 receptor can be influenced by the activating ligand. nih.gov

Table 2: Distribution of CRF2 Receptor Splice Variants in Rodent Tissues

Receptor Subtype Tissue/Region Expression Level Reference
CRF2α
Lateral Septal Nucleus High oup.com
Bed Nucleus of the Stria Terminalis (BNST) High oup.com
Ventromedial Hypothalamic Nucleus (VMH) High oup.com
Olfactory Bulb High oup.com
Mesencephalic Raphe Nuclei High oup.com
CRF2β
Skeletal Muscle High oup.com
Heart High oup.com
Skin High oup.com

Intracellular Signaling Cascades Activated by CRF Receptor Engagement in Animal Cells

The engagement of CRF receptors by their respective ligands initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. While the adenylyl cyclase/protein kinase A pathway is a primary route, CRF receptors can promiscuously couple to various G proteins, leading to the activation of multiple signaling pathways. scielo.brfrontiersin.org

Adenylyl Cyclase/Protein Kinase A Pathway Activation

The canonical signaling pathway for both CRF1 and CRF2 receptors involves their coupling to Gs proteins. nih.govuoa.gr This interaction stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. nih.govscielo.br Activated PKA can then phosphorylate a variety of downstream targets in both the cytosol and the nucleus. nih.gov A key nuclear target is the cAMP response element-binding protein (CREB), which, upon phosphorylation, initiates the transcription of specific genes. nih.govoup.com This pathway is fundamental to many of the physiological effects of CRF, including the stimulation of ACTH release from the pituitary. scielo.br In some cellular contexts, specific isoforms of adenylyl cyclase, such as type 7, have been implicated in mediating the CRF1 receptor signal. frontiersin.org

Modulation of Ion Channel Activity by CRF

CRF receptor activation can modulate the activity of various ion channels, thereby influencing neuronal excitability and cellular function. nih.gov This modulation can occur through the signaling pathways described above. For example, PKA, activated by the CRF-cAMP pathway, is known to phosphorylate calcium channels, leading to an increased influx of Ca2+. oup.com In midbrain dopamine (B1211576) neurons, Gs-coupled CRF2 receptor signaling potentiates the excitation of calcium-sensitive potassium channels by stimulating intracellular calcium release. nih.gov

Furthermore, CRF receptor signaling through the PLC-PKC pathway can also impact ion channels. jneurosci.org In some systems, CRF has been shown to inhibit T-type calcium channels via a PKC-mediated mechanism. mdpi.com The activation of CRF receptors can also lead to intracellular calcium release from the endoplasmic reticulum, which can have complex, cell-type-specific effects on electrical activity and the firing of action potentials. oup.com For instance, in human articular chondrocytes, the binding of Ucn1 to CRF1 receptors maintains the mechanosensitive ion channel Piezo1 in a closed state, a process mediated by cAMP and the subsequent inactivation of phospholipase A2. researchgate.net This highlights the diverse mechanisms through which CRF receptors can regulate ion channel function.

Interactions with Other Intracellular Signaling Modulators

Corticotropin-releasing factor (CRF), upon binding to its receptors (CRFRs), primarily activates G-protein-dependent signaling cascades, leading to the modulation of various intracellular effectors. The most prominent of these are the protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways. plos.orgscielo.br

Activation of CRFR1, a G-protein coupled receptor, typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates PKA. oup.comnih.gov The PKA pathway is central to many of the physiological actions of CRF, including the stimulation of proopiomelanocortin (POMC) gene expression and the subsequent release of adrenocorticotropic hormone (ACTH). oup.com Studies in rat anterior pituitary cells have demonstrated that the PKA inhibitor H89 can completely block the CRF-induced increase in POMC promoter activity. oup.com Similarly, in mouse hypothalamic neurons, the neuritogenic effects of CRF are abolished by PKA inhibitors like H89 and RpcAMPS, but not by inhibitors of the MAPK pathway, underscoring the critical role of PKA in certain CRF-mediated neuronal differentiation processes. researchgate.net

In addition to the PKA pathway, CRF receptor activation can also engage the MAPK signaling cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). plos.org The activation of MAPK pathways can be dependent on the cell type and the specific CRF receptor subtype involved. For instance, in striatal neurons, CRF-induced phosphorylation of the transcription factor CREB (cAMP response element-binding protein) is mediated by MAPK signaling, an effect that can be blocked by MEK inhibitors such as U0126 and PD98059. plos.org In some cell systems, there is evidence of cross-talk between the PKA and MAPK pathways. For example, in AtT-20 pituitary tumor cells, CRF-induced ERK1/2 activation is suppressed by the PKA inhibitor H89, suggesting that PKA may act upstream of the MAPK pathway in this context. oup.com However, the relationship between these two pathways can be complex and cell-type specific. wikipedia.org

The following table summarizes the effects of key intracellular signaling modulators on CRF-mediated responses in various animal cell models.

Signaling ModulatorTarget PathwayAnimal Model/Cell LineObserved Effect on CRF-Mediated ResponseReference(s)
H89 PKA InhibitorRat Anterior Pituitary CellsAbolished CRF-induced POMC promoter activity. oup.com
Mouse Hypothalamic Neurons (HT22-CRHR1)Abolished CRF-induced neurite outgrowth. researchgate.net
Mouse Pituitary Tumor Cells (AtT-20)Suppressed CRF-induced ERK1/2 activation. oup.com
Sigma-1 Receptor Knockout MiceReduced basal and stress-induced phospho-CREB levels. frontiersin.org
U0126 MEK/MAPK InhibitorRat Striatal NeuronsBlocked CRF-induced CREB phosphorylation. plos.org
Mouse Hypothalamic Neurons (HT22-CRHR1)No effect on CRF-induced neurite outgrowth. researchgate.net
PD98059 MEK/MAPK InhibitorRat Striatal NeuronsBlocked CRF-induced CREB phosphorylation. plos.org
Rat HepatocytesAugmented insulin-mediated increase in GSH levels, unrelated to MEK inhibition.

Transcriptional and Post-Translational Regulation of CRF and Its Receptors in Animal Cells

The expression and function of corticotropin-releasing factor (CRF) and its receptors are tightly controlled at both the transcriptional and post-translational levels, ensuring a precise and context-dependent physiological response.

Transcriptional Regulation: The transcription of the CRF gene is regulated by a variety of stimuli and transcription factors. The promoter region of the CRF gene contains several key regulatory elements, including the cAMP response element (CRE), which binds the transcription factor CREB (cAMP response element-binding protein), and activator protein-1 (AP-1) binding sites. nih.govumich.edu Activation of the PKA pathway leads to the phosphorylation and activation of CREB, which then binds to the CRE on the CRF promoter, stimulating gene transcription. nih.gov This mechanism is crucial for the stress-induced increase in CRF expression. nih.gov The transcription factor AP-1 (a complex of Fos and Jun proteins) has also been implicated in the regulation of the CRF gene, particularly in response to stressors that activate the PKC pathway. umich.edu

The transcription of CRF receptor genes is also subject to complex regulation. The promoter for the CRF1 receptor is influenced by both the PKA and PKC signaling pathways. nih.gov Prolonged exposure to CRF can lead to an upregulation of CRF1 receptor mRNA in some cell types, such as human teratocarcinoma NT2 cells, an effect that is blocked by PKA inhibition. nih.gov Conversely, in other cells like rat anterior pituitary corticotropes, prolonged CRF exposure leads to a decrease in CRF1 receptor mRNA levels, a process also mediated by PKA. nih.gov The transcription of the CRF-BP gene is positively regulated by factors that increase cAMP and activate PKC, with its promoter region containing binding sites for CREB and AP-1. oup.comoup.com

The table below details the influence of various transcription factors on the regulation of the CRF system.

Transcription FactorTarget GeneRegulatory EffectAnimal Model/Cell LineReference(s)
CREB CRFUpregulationRat Hypothalamic Cells nih.govjneurosci.org
CRF-BPUpregulationRat Astrocyte Cultures oup.comoup.com
CRF1 ReceptorDownregulation (mRNA reduction)Rat Anterior Pituitary Cells nih.gov
AP-1 (Fos/Jun) CRFUpregulationHuman CRF Promoter-Reporter Constructs umich.edu
CRF-BPUpregulationRat Astrocyte Cultures oup.comoup.com
Glucocorticoid Receptor (GR) CRFRepression (via protein-protein interactions with other TFs)Rat Hypothalamic Cells nih.gov
CRF-BPRepressionRat Astrocyte Cultures oup.comoup.com

Post-Translational Regulation: Following translation, CRF and its receptors undergo several post-translational modifications (PTMs) that are critical for their proper function, stability, and trafficking. wikipedia.orgfrontiersin.orgthermofisher.com Like many secreted peptides, the CRF precursor protein is proteolytically cleaved to yield the mature 41-amino acid peptide. frontiersin.org C-terminal amidation is another crucial PTM for the biological activity of CRF and related peptides. researchgate.net

CRF receptors, as G-protein coupled receptors (GPCRs), are subject to several key PTMs, including glycosylation and phosphorylation. frontiersin.org N-linked glycosylation, the attachment of sugar moieties to asparagine residues in the extracellular domains, is important for the proper folding, maturation, and transport of the receptor to the cell surface. frontiersin.org

Phosphorylation, primarily on serine and threonine residues within the intracellular loops and C-terminal tail, is a key mechanism for regulating receptor signaling and desensitization. frontiersin.orgthermofisher.com Upon agonist binding, GPCR kinases (GRKs) phosphorylate the receptor, which promotes the binding of arrestin proteins. Arrestin binding uncouples the receptor from G-proteins, leading to signal termination, and can also initiate receptor internalization and signaling through MAPK pathways.

Role of CRF-Binding Proteins in Modulating CRF Bioavailability and Action in Animal Systems

The biological actions of corticotropin-releasing factor (CRF) are significantly modulated by the CRF-binding protein (CRF-BP), a secreted glycoprotein (B1211001) that binds to CRF with high affinity. nih.gov By sequestering CRF, CRF-BP reduces the amount of free ligand available to bind to and activate CRF receptors, thereby acting as a key regulator of the CRF system. nih.govfrontiersin.org

CRF-BP is expressed in various regions of the brain and in the pituitary gland. frontiersin.org Its expression can be increased by stress, suggesting a role in providing negative feedback to limit the duration and intensity of the stress response. nih.gov In the pituitary, CRF-BP can inhibit CRF-induced ACTH secretion. nih.gov

The affinity of CRF-BP for different members of the CRF peptide family varies. It binds with high affinity to both CRF and Urocortin 1 (Ucn 1), but has a substantially lower affinity for Urocortin 2 (Ucn 2) and does not bind Urocortin 3 (Ucn 3). nih.govnih.gov This differential binding allows CRF-BP to selectively modulate the activity of different CRF-related peptides. nih.gov Studies using the CRF-BP antagonist, CRF(6-33), which competes with CRF for binding to CRF-BP but does not bind to CRF receptors, have been instrumental in elucidating the physiological roles of CRF-BP. scielo.brfrontiersin.orgnih.govfrontiersin.org For example, administration of CRF(6-33) can increase the levels of free CRF in the brain. nih.gov In cultured rat anterior pituitary cells, wild-type CRF-BP inhibits CRF-induced ACTH release, and this inhibition is lost when using CRF-BP mutants that have a reduced affinity for CRF. nih.gov

The following table presents the binding affinities of CRF-BP for CRF and related peptides in different animal models.

LigandAnimal SpeciesBinding Affinity (Ki)Reference(s)
CRF Human/Rat~0.2 nM nih.gov
Urocortin 1 RatHigh (picomolar range) nih.gov
HumanHigh (picomolar range) nih.gov
Urocortin 2 MouseIntermediate (nanomolar range, IC50 = 4.4 nM) nih.govnih.gov
Urocortin 3 Not specifiedNo appreciable binding nih.gov

Neuroendocrine Regulation and Systemic Modulation by Crf in Preclinical Systems

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation by CRF in Animal Models

The HPA axis is the cornerstone of the mammalian stress response, and CRF is its principal initiator. boffinaccess.com In response to a stressor, CRF is released from the hypothalamus, triggering a hormonal cascade that culminates in the secretion of glucocorticoids from the adrenal glands. heraldopenaccess.usmdpi.com Animal models have been pivotal in dissecting the intricate mechanisms by which CRF governs this axis.

The paraventricular nucleus (PVN) of the hypothalamus is the primary site of CRF synthesis and secretion for HPA axis regulation. jneurosci.orgwikipedia.org Parvocellular neurosecretory neurons within the PVN produce CRF, which is then transported to the median eminence and released into the hypophyseal portal system. wikipedia.orgresearchgate.net The regulation of these CRF neurons is complex, involving a variety of afferent inputs from other brain regions that signal the presence of a stressor. frontiersin.org For instance, stress-activated pathways from the brainstem and limbic system converge on the PVN to stimulate CRF release. nih.gov

Recent research has also identified an intra-PVN microcircuit where locally released CRF can act on neighboring neurons that express CRF Receptor 1 (CRFR1). researchgate.net These CRFR1-positive neurons can, in turn, exert inhibitory feedback on CRF neurons, a mechanism that may serve to prevent excessive HPA axis activation and facilitate recovery from stress. researchgate.net The synthesis and release of CRF in the PVN are tightly regulated by negative feedback from circulating glucocorticoids, which act on receptors in the hypothalamus and other brain regions like the hippocampus to suppress CRF production. acnp.org

Table 1: Key Features of PVN CRF Neuronal Circuitry

Feature Description Key Functions
CRF Neurons Located in the parvocellular division of the PVN. wikipedia.org Synthesize and secrete CRF into the hypophyseal portal system. heraldopenaccess.us
Afferent Inputs Receive signals from various brain regions, including the limbic system and brainstem. nih.gov Integrate stress-related information to modulate CRF secretion. frontiersin.org
Intra-PVN Circuit Local CRF release activates neighboring CRFR1+ neurons. researchgate.net Provides inhibitory feedback to CRF neurons, regulating HPA axis activity. researchgate.net
Glucocorticoid Feedback CRF neurons are a primary target for negative feedback by glucocorticoids. acnp.org Inhibits CRF synthesis and release to terminate the stress response. acnp.org

Upon reaching the anterior pituitary gland, CRF binds to its primary receptor, CRFR1, on the surface of corticotroph cells. mdpi.comnih.gov This binding event is the critical step that stimulates the synthesis and secretion of adrenocorticotropic hormone (ACTH) into the systemic circulation. boffinaccess.comnih.gov Studies in various animal models, including rats and sheep, have demonstrated the potent stimulatory effect of CRF on ACTH release. nih.govelsevier.es

The responsiveness of pituitary corticotrophs to CRF is not static and can be modulated by several factors. For example, chronic stress or adrenalectomy can lead to a downregulation of CRF receptors in the anterior pituitary, a compensatory mechanism to prolonged hypersecretion of CRF. acnp.org Conversely, short-term hypothyroidism in rats has been shown to increase pituitary corticotroph responsiveness to CRF, associated with an increase in CRF receptors. researchgate.net In sheep, distinct subpopulations of corticotrophs exist, with some responding primarily to CRF, others to arginine vasopressin (AVP), and some to both, highlighting the complexity of pituitary regulation. nih.gov AVP acts synergistically with CRF to potentiate ACTH secretion. nih.gov

Table 2: Pituitary Responsiveness to CRF in Animal Models

Animal Model Experimental Condition Observation Reference
Rat Short-term hypothyroidism Increased responsiveness to CRF and increased number of CRF receptors. researchgate.net
Rat Chronic stress/adrenalectomy Down-regulation of anterior pituitary CRF receptors. acnp.org
Sheep Fetus Cortisol infusion preferentially inhibits ACTH synthesis in CRH-responsive corticotrophs. nih.gov
Bovine Temperamental heifers Muted ACTH and cortisol response to CRH challenge compared to calm heifers. researchgate.net

The ACTH released from the pituitary travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and secretion of glucocorticoids, such as cortisol in cattle and corticosterone (B1669441) in rodents. heraldopenaccess.usfrontiersin.org While the primary regulation of the adrenal cortex is via pituitary-derived ACTH, there is evidence for a local, intra-adrenal CRF system that can modulate steroidogenesis. bioscientifica.com

In some mammalian species, CRF and its receptors are expressed within the adrenal gland itself, suggesting a paracrine role. bioscientifica.com Studies on bovine adrenocortical cells have shown that various neuropeptides and cytokines produced by adjacent chromaffin cells can influence steroidogenesis. oup.com While direct stimulatory effects of CRF on adrenocortical cells appear to be indirect and may require an adrenomedullary component in some models, the presence of an adrenal CRF system points to a finer level of control over the final output of the HPA axis. bioscientifica.com The ACTH-induced depolarization of adrenocortical cells, a crucial step for steroidogenesis, is a complex process involving the modulation of ion channels. physiology.org

Pituitary Corticotroph Responsiveness to CRF Stimulation in Animal Models

Extra-hypothalamic Endocrine Roles of CRF in Animal Physiology

Beyond its central role in the HPA axis, CRF and its receptors are widely distributed throughout the central nervous system and in peripheral tissues, where they exert a range of modulatory effects. jneurosci.orguni-regensburg.de

The brain-gut axis is a critical communication pathway, and CRF is a key signaling molecule within this system. researchgate.net In animal models, CRF has been shown to have profound effects on gastrointestinal function, often mimicking the gut's response to stress. nih.gov For instance, central administration of CRF in rodents can produce gastric stasis while increasing colonic transit rate. researchgate.net It can also increase visceral hypersensitivity and alter intestinal permeability. researchgate.netnih.gov

CRF and its receptors are expressed locally within the gastrointestinal tract, indicating that CRF can act directly on the gut. nih.gov In mouse intestinal organoids, CRF has been shown to stimulate the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα, as well as increase the concentration of serotonin, a key regulator of gut motility and sensation. mdpi.com These findings from animal models suggest that the CRF system is a crucial link between stress and the manifestation of gastrointestinal disorders.

Table 3: Effects of CRF on the Gastrointestinal System in Animal Models

Animal Model CRF Administration/Stimulation Observed Effect Reference
Rodents Central injection Gastric stasis and increased colonic transit. researchgate.net
Rodents General stress models Increased intestinal permeability and visceral hypersensitivity. nih.gov
Mouse Intestinal organoids Increased release of IL-6, IL-1β, TNFα, and serotonin. mdpi.com

The activation of the stress axis generally has an inhibitory effect on reproductive function, and CRF is a primary mediator of this suppression. nih.govtandfonline.com In female rats, chronic activation of CRF systems, particularly within the central nucleus of the amygdala, has been shown to disrupt the estrous cycle and decrease the production of gonadotropin-releasing hormone (GnRH). nih.gov

Central administration of CRF in animal models can inhibit the secretion of luteinizing hormone (LH) from the pituitary, a key hormone for ovulation and gonadal steroid production. tandfonline.com This effect is thought to be mediated by the inhibition of GnRH release from the hypothalamus. tandfonline.com Studies in ewes have suggested that CRF receptors may be involved in regulating GnRH gene expression in the hypothalamus. tandfonline.com These findings from animal studies underscore the intricate interplay between the stress and reproductive axes, with CRF acting as a critical signaling molecule that can prioritize survival responses over reproductive processes during times of stress. frontiersin.org

Cardiovascular System Influence of CRF in Animal Models

Corticotropin-releasing factor (CRF), a key peptide in the body's stress response, exerts significant influence over the cardiovascular system, as demonstrated in numerous animal models. irjournal.orgnih.gov Its actions are complex, involving both central and peripheral pathways and mediated primarily through its two main receptor subtypes, CRF1 and CRF2. nih.govmedchemexpress.com The expression of CRF and its receptors in the heart and blood vessels points to a direct role in cardiovascular regulation. nih.gov

In various animal models, the administration of CRF and related peptides has been shown to produce a range of cardiovascular effects. These include changes in blood pressure, heart rate, cardiac output, and vascular tone. irjournal.orgnih.gov For instance, intracerebroventricular (i.c.v.) injection of CRF in rats has been observed to increase heart rate and mean arterial pressure. nih.govnih.gov Conversely, intravenous (i.v.) administration in dogs can lead to vasodilation and a decrease in blood pressure. nih.gov This highlights the differential effects of central versus peripheral CRF activity. The peptide's influence extends to the microvascular level, with studies pointing to its role in modulating angiogenesis, the formation of new blood vessels. irjournal.org

Research in spontaneously hypertensive rats (SHR) has revealed further nuances in CRF's cardiovascular influence. When administered i.c.v., CRF produced a significantly greater increase in plasma epinephrine (B1671497) in SHR models compared to normotensive Wistar-Kyoto (WKY) and Sprague-Dawley (SD) rats. nih.gov Interestingly, the same central administration did not cause the significant elevations in mean arterial pressure and heart rate that were observed in the WKY and SD control strains. nih.gov This suggests that the cardiovascular and adrenomedullary responses to central CRF can be qualitatively different depending on the animal model and its underlying physiological state. nih.gov The predominant role of peripheral CRF2 receptors in mediating effects on the heart and blood vessels is supported by findings in CRF2 knockout mice, which exhibit elevated basal blood pressure. nih.gov

Table 1: Effects of CRF Receptor Activation on Cardiovascular Functions in Animal Models This table is interactive. You can sort and filter the data.

Site of Injection Species Effect Reference
Intracerebroventricular (i.c.v.) Rat Increased Heart Rate nih.gov
Intracerebroventricular (i.c.v.) Rat Increased Mean Arterial Pressure nih.govnih.gov
Intracerebroventricular (i.c.v.) Rat Increased Cardiac Output nih.gov
Intracerebroventricular (i.c.v.) Rat (SHR) Greater increase in plasma epinephrine vs. controls nih.gov
Intravenous (i.v.) Dog Vasodilation nih.gov
Intravenous (i.v.) Dog Decreased Blood Pressure nih.gov
Intravenous (i.v.) Dog Increased Heart Rate nih.gov
In vitro Rat Increased Coronary Blood Flow nih.gov
In vitro Rat Vasodilation nih.gov

Neuroimmune Interactions Mediated by CRF in Animal Research

Corticotropin-releasing factor is a critical mediator at the interface of the nervous and immune systems. physiology.orgnih.gov It plays a fundamental role in the homeostasis of the immune response, acting as a key signaling molecule during stress and inflammation. physiology.orgnih.gov This neuroimmune communication is bidirectional; immune stimuli, such as antigens or pathogens, can trigger the release of CRF, which in turn modulates the activity of immune cells. physiology.orgnih.gov Animal research has established that CRF can exert these effects through both central mechanisms, involving the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system, and through direct peripheral actions on immune cells. physiology.orggoogle.com

The expression of CRF and its receptors has been identified in various immune organs and cells, including the spleen and lymphocytes, providing an anatomical basis for its direct immunomodulatory actions. physiology.orgnih.gov Studies in rats have shown that centrally administered CRF can be transported across the blood-brain barrier and accumulate in the spleen, where it can directly affect local functions. physiology.org This demonstrates a direct pathway for the brain to regulate peripheral immune organs via CRF signaling. The peptide's role extends beyond the classical HPA axis, as its immunomodulatory effects have been observed even in adrenalectomized animals, indicating adrenal-independent mechanisms. nih.gov

CRF Modulation of Inflammatory Responses in Preclinical Studies

In preclinical models, CRF has been shown to be a significant modulator of inflammation, often exhibiting pro-inflammatory effects. nih.govmedchemexpress.com During an immune challenge, such as the administration of lipopolysaccharide (LPS), a component of bacterial cell walls, CRF expression is upregulated in immune cells and tissues like the colon. nih.govnih.gov This suggests that CRF is an integral part of the host's inflammatory response cascade. nih.gov

The activation of CRF signaling pathways can promote inflammation by stimulating the release of key pro-inflammatory cytokines. nih.gov In studies using mouse peritoneal macrophages, CRF and related peptides have been shown to enhance the release of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) induced by endotoxins. nih.gov This pro-inflammatory action is often dependent on the CRF2 receptor. nih.gov Furthermore, CRF signaling can lead to macrophage activation, which is associated with the local release of oxidative mediators and more pro-inflammatory cytokines. nih.gov In experimental models of intestinal inflammation, CRF-deficient mice have been shown to have a reduced inflammatory response, further cementing the peptide's role in promoting inflammation. nih.gov

Table 2: CRF's Influence on Inflammatory Mediators in Preclinical Models This table is interactive. You can sort and filter the data.

Animal Model / Cell Type CRF-Mediated Effect Key Cytokines Involved Reference
Mouse Peritoneal Macrophages Enhances endotoxin-induced cytokine release TNF-α, IL-1, IL-6 nih.gov
Human Lymphocytes Stimulates proliferation IL-1, IL-2 nih.gov
Rat Model of Colitis Upregulation of CRF at gene and protein levels in inflamed tissue Not specified nih.gov
Rat Model (Stress-Induced) Plasma CRH levels increase following LPS injection Not specified nih.gov

Interaction with Immune Cell Function in Animal Models

CRF directly interacts with and modulates the function of various immune cells. nih.govnih.gov Its effects are multifaceted, influencing cell proliferation, activation, and cytotoxic activity. physiology.orgnih.govnih.gov Both CRF1 and CRF2 receptors are expressed on immune cells, including lymphocytes and macrophages, allowing for direct regulation by CRF. nih.gov

Studies in rats have demonstrated that CRF can suppress the proliferation of T-lymphocytes and decrease the cytotoxicity of natural killer (NK) cells, particularly in response to stress. nih.gov The administration of a CRF antagonist was able to blunt these immunosuppressive effects, confirming the peptide's role in this process. nih.gov In addition to its suppressive roles, CRF can also have stimulatory effects. For example, CRF can stimulate the proliferation of human lymphocytes by increasing the expression of the IL-2 receptor and enhancing the production of IL-1 and IL-2. nih.gov It also induces the chemotaxis of mononuclear cells and activates macrophages. nih.gov Furthermore, research indicates that immune cells themselves, such as B and T lymphocytes, can secrete CRF upon activation, suggesting that CRF acts in an autocrine or paracrine fashion within the immune system to regulate its own response. nih.gov

Table 3: Summary of CRF Effects on Immune Cell Function in Animal Research This table is interactive. You can sort and filter the data.

Immune Cell Type Experimental Model Observed Effect of CRF Reference
T-Lymphocytes Rat (Stress Model) Decreased proliferation nih.gov
Natural Killer (NK) Cells Rat (Stress Model) Decreased cytotoxicity nih.gov
Human Lymphocytes In vitro Stimulated proliferation; Increased IL-2 receptor expression nih.gov
Macrophages Mouse (Peritoneal) Enhanced cytokine release (TNF-α, IL-1, IL-6); Activation nih.gov
Mononuclear Cells In vitro Induced chemotaxis nih.gov
B and T Lymphocytes In vitro (LPS stimulation) Increased secretion of CRF nih.gov
Spleen Cells Mouse (in vivo) Increased β-endorphin production physiology.org

Neurobiological and Behavioral Mechanisms Mediated by Crf in Animal Models

Central Nervous System Distribution and Projection Pathways of CRF Neurons in Animal Brains

Corticotropin-releasing factor (CRF)-expressing neurons are extensively distributed throughout the central nervous system (CNS) of various animal models, including rodents and toads. nih.govnih.govkarger.com These neurons are not a homogenous population and exhibit phenotypic differences depending on their location. frontiersin.org

Key Brain Regions with CRF Neuron Cell Bodies:

A high concentration of CRF-containing perikarya (cell bodies) is consistently observed in several key brain regions. nih.govnih.govfrontiersin.org The paraventricular nucleus (PVN) of the hypothalamus contains the highest number of CRF neurons in the CNS, with approximately 2000 cell bodies. nih.govfrontiersin.org Other significant clusters are found in the central nucleus of the amygdala (CeA), particularly the lateral division (CeL), and the bed nucleus of the stria terminalis (BNST). frontiersin.orgfrontiersin.org Scattered CRF neurons are also present in the olfactory bulbs, neocortex, hippocampus, and brainstem regions like the locus coeruleus (LC) and nucleus of the solitary tract. nih.govnih.gov

Major Projection Pathways:

CRF neurons form extensive projection networks, influencing a wide array of brain functions.

From the Paraventricular Nucleus (PVN): The most well-characterized pathway originates from the PVN and projects to the median eminence, where CRF is released to regulate the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgnih.gov Evidence also supports a CRF pathway from the PVN to the hippocampus. nih.gov

From the Central Nucleus of the Amygdala (CeA): CRF neurons in the CeL send major projections to the parabrachial nuclei, locus coeruleus, and both the dorsal and ventral BNST. frontiersin.org More minor projections extend to the lateral hypothalamus, substantia nigra, and ventral tegmental area. frontiersin.org A significant CRF-containing pathway from the CeA to the LC has been identified, which is thought to play a role in behavioral and physiological stress responses. nih.gov

From the Bed Nucleus of the Stria Terminalis (BNST): CRF neurons in the oval nucleus of the BNST (BNSTov) are considered output neurons, projecting to centers of neuroendocrine and autonomic regulation, as well as regions that modulate reward, motivation, vigilance, and motor function. nih.gov These projections target areas such as the dorsal raphe nucleus (DRN) and the paraventricular nucleus of the hypothalamus. nih.gov

Below is an interactive data table summarizing the distribution and projections of CRF neurons.

CRF Receptor Expression in Key Brain Regions Associated with Stress and Emotion in Animal Models

The biological actions of CRF are mediated through two primary G-protein-coupled receptor subtypes, CRF1 and CRF2, which exhibit distinct but overlapping distributions in the brain. nih.govcpn.or.kr

CRF1 Receptor Distribution:

In rodents, CRF1 receptor mRNA is widely expressed throughout the CNS. nih.gov Abundant expression is found in the neocortex, particularly in layer IV, the basolateral amygdaloid nucleus (BLA), medial septum, and dopaminergic neurons of the substantia nigra and ventral tegmental area. nih.gov The pituitary gland also shows high levels of CRF1 receptor expression. scielo.br In primates, both CRF1 and CRF2 receptors are expressed in the neocortex, with notable concentrations in the prefrontal and cingulate cortices. nih.govnih.gov

CRF2 Receptor Distribution:

Compared to CRF1, CRF2 receptor mRNA expression is more concentrated in discrete brain regions. nih.gov High levels of CRF2 receptors are found in the lateral septum (LS), dorsal raphe nucleus (DRN), cortical and medial amygdalar nuclei, and the paraventricular (PVN) and ventromedial hypothalamic nuclei. nih.gov The ventromedial nucleus of the hypothalamus possesses the highest levels of CRF2 receptors within the hypothalamus. nih.gov

The differential distribution of these receptors suggests they mediate distinct aspects of the stress response. scielo.br

The following interactive table details the expression of CRF receptors in key brain regions.

Modulation of Neuronal Excitability and Synaptic Plasticity by CRF in Animal Brain Preparations

CRF exerts significant modulatory effects on neuronal excitability and synaptic plasticity in various brain regions, primarily through its interaction with CRF1 and CRF2 receptors. frontiersin.orgnih.gov

Neuronal Excitability:

In several brain areas, CRF has been shown to increase neuronal excitability. For instance, in cerebellar Purkinje cells, CRF increases the simple spike firing rate. frontiersin.orgnih.gov This effect is mediated by the modulation of several ionic currents, including a shift in the activation of persistent sodium current to more negative values and the hyperpolarization-activated cationic current (Ih) to more positive values. nih.gov In the basolateral amygdala (BLA), CRF increases the excitability of projection neurons, an effect likely mediated by CRF1 receptors. nih.gov This is achieved, in part, by inhibiting a calcium-dependent potassium channel. nih.gov Similarly, CRF has direct excitatory effects on neurons in the dorsal raphe nucleus and can depolarize neurons in the hypothalamic paraventricular nucleus. frontiersin.org

Synaptic Plasticity:

CRF plays a complex role in synaptic plasticity, with its effects often being dependent on the concentration and duration of exposure. nih.gov

Potentiation of Synaptic Transmission: CRF can enhance excitatory synaptic transmission. In the locus coeruleus, CRF dose-dependently modulates excitatory synaptic transmission through CRF1 receptors. frontiersin.org In the basolateral amygdala, CRF increases the amplitude of field potentials following excitatory afferent stimulation via CRF1 receptors. nih.gov

Long-Term Potentiation (LTP) and Depression (LTD): Short-term exposure to CRF can potentiate synaptic plasticity and prime synapses for LTP, a cellular mechanism associated with learning and memory. nih.gov Conversely, high levels and prolonged exposure to CRF can lead to the elimination of synapses. nih.gov In the bed nucleus of the stria terminalis (BNST), a dopamine-induced enhancement of NMDA receptor-dependent short-term potentiation is dependent on CRF1 receptors, suggesting a rapid interaction between these two systems in regulating synaptic plasticity. jneurosci.org Furthermore, CRF-related peptides have been shown to induce LTP in the AOB-MeA synaptic pathway, indicating a role in bidirectional long-term plasticity. frontiersin.org

The following table summarizes the effects of CRF on neuronal excitability and synaptic plasticity.

CRF Involvement in Stress-Related Behaviors in Animal Models

CRF is a central figure in mediating a spectrum of stress-related behaviors in animal models, including anxiety-like phenotypes, depressive-like behaviors, and fear responses. nih.govfrontiersin.orgfrontiersin.orgphysiology.orgmdpi.comcpn.or.kr

Anxiety-Like Phenotypes in Response to CRF Manipulations

The CRF system is broadly implicated in anxiety-like behaviors across various animal testing paradigms. frontiersin.org

CRF-Induced Anxiety: Central administration of CRF can induce anxiety-like behaviors in animal models. numberanalytics.com Transgenic mice that overproduce CRF exhibit increased anxiety-like behaviors, which can be reversed by CRF antagonists. tandfonline.com

Role of CRF1 Receptors: The anxiogenic effects of CRF are primarily mediated through CRF1 receptors. numberanalytics.com Pharmacological blockade or genetic knockout of CRF1 receptors in rodents leads to a significant reduction in anxiety-like behaviors. nih.govnumberanalytics.com

Role of CRF2 Receptors: The role of CRF2 receptors in anxiety is more complex. While some studies suggest that CRF2 receptor antagonists can produce anxiolytic-like effects, mice with a constitutive deletion of the CRF2 receptor gene have been shown to exhibit increased anxiety-like behaviors. nih.govnih.gov This suggests that CRF2 receptors may play a role in attenuating the stress response. scielo.br

Brain Region Specificity: The bed nucleus of the stria terminalis (BNST) is a critical site for CRF-mediated anxiety. frontiersin.org Deletion of the GABA(A)α1 subunit specifically from CRF neurons in mice leads to increased anxiety-like behavior, which can be rescued by the administration of a CRF antagonist into the BNST. pnas.org

Depressive-Like Behaviors Influenced by CRF Systems

Dysregulation of the CRF system has been strongly linked to the pathophysiology of depression in animal models. frontiersin.org

CRF Overexpression and Depressive-Like Behaviors: Overexpression of CRF in the central nervous system of mice can lead to stress-induced hypersecretion of stress hormones and the development of depressive-like behaviors. frontiersin.org Animals subjected to models of depression, such as learned helplessness, show elevated levels of CRF.

CRF1 and CRF2 Receptor Involvement: Both CRF1 and CRF2 receptors are involved in regulating depressive-like behaviors, often with opposing roles. frontiersin.org Increased activity of CRF1 receptors is associated with an increased susceptibility to depression-like behaviors. jneurosci.org Conversely, mice lacking the CRF2 receptor exhibit increased depressive-like behaviors, suggesting a protective role for this receptor. nih.gov Treatment with a CRF1 antagonist can decrease these depressive-like behaviors in CRF2-deficient mice. jneurosci.orgnih.gov

Brain Region Specificity: The basolateral nucleus of the amygdala (BLA) is a key area where CRF influences depressive-like behaviors. Chronic stress-induced depressive-like behaviors in rats have been shown to require the activation of CRF/CRF1 signaling in the BLA. frontiersin.org

Fear Conditioning and Extinction Processes Mediated by CRF

CRF plays a crucial role in the acquisition, consolidation, and extinction of fear memories. nih.gov

Fear Conditioning: Plasticity in CRF-expressing neurons within the CeA has been implicated in fear conditioning. physiology.org

Fear Extinction: CRF signaling appears to be particularly critical for the process of fear extinction. Overexpression of CRF in the CeA can lead to impaired extinction of conditioned fear. physiology.org Silencing CRF neurons in the CeA or inactivating CRF production from these cells can attenuate deficits in immediate extinction. frontiersin.org

Role of CRF1 Receptors in the BLA: The basolateral amygdala (BLA) is a critical site for CRF's role in fear extinction. Infusion of a CRF1 receptor antagonist into the BLA can enhance the recall of fear extinction, while a CRF agonist impairs it. nih.gov This suggests that CRF, acting through CRF1 receptors in the BLA, can be detrimental to the consolidation of fear extinction. nih.gov

GABAergic Modulation: The interaction between CRF and the GABAergic system is important for fear extinction. Mice with a deletion of the GABA(A)α1 receptor subunit specifically in CRF-expressing neurons show impaired fear extinction, a deficit that can be partially rescued by a CRF antagonist. pnas.org

The following table provides a summary of CRF's involvement in stress-related behaviors.

Interactions of CRF with Other Neuropeptide Systems in Neurobehavioral Regulation

The neurobehavioral effects of Corticotropin-Releasing Factor (CRF) are not mediated in isolation but are the result of complex interactions with other critical neuropeptide and neurotransmitter systems. These interactions finely tune the organism's response to stress and modulate a wide range of behaviors. Key systems interacting with CRF include the urocortins, arginine vasopressin, and dopamine (B1211576).

Urocortins: The mammalian CRF system includes three urocortins (Ucn1, Ucn2, and Ucn3) that, along with CRF, bind to two G-protein coupled receptor subtypes, CRF receptor 1 (CRF1) and CRF receptor 2 (CRF2). mdpi.comnih.gov These peptides and receptors are distributed throughout the brain, including in extra-hypothalamic areas, and are integral to regulating stress, anxiety, and social behaviors. frontiersin.orgfrontiersin.org

Generally, CRF and Ucn1, which both bind to CRF1, are associated with anxiogenic (anxiety-producing) effects. mdpi.com For instance, administration of CRF or Ucn1 into the basolateral amygdala (BLA) in rats decreases active social interaction, a measure of anxiety-like behavior. mdpi.com Conversely, activation of CRF2, preferentially by Ucn2 and Ucn3, is often linked to anxiolytic (anxiety-reducing) effects. mdpi.com However, the role of the CRF/Urocortin system in social behavior is complex and can be site-specific and sex-dependent. nih.gov For example, studies in mice have shown that Ucn2 and Ucn3 can decrease sociability in male-male interactions but not in male-female interactions, with the medial amygdala (MeA) being a key site for this regulation. nih.govresearchgate.net Research indicates that the Ucn3-CRF2 system in the MeA is necessary for coping with social engagement and modulating the preference for novel mice. researchgate.net

Arginine Vasopressin (AVP): CRF and Arginine Vasopressin (AVP) are co-localized in the parvocellular neurons of the paraventricular nucleus (PVN) of the hypothalamus and act synergistically to regulate the hypothalamic-pituitary-adrenal (HPA) axis. heraldopenaccess.usdreambigresearch.com In response to stress, both peptides are released into the portal circulation of the pituitary, where they stimulate the secretion of adrenocorticotropic hormone (ACTH). heraldopenaccess.usdreambigresearch.com In vivo studies in rats have demonstrated this potentiation; the concomitant administration of CRF and AVP results in a markedly greater ACTH response than either peptide alone. nih.gov This synergistic action is particularly critical during chronic stress, as AVP-induced hormone release is less sensitive to the negative feedback from glucocorticoids compared to CRF-induced release. heraldopenaccess.us Beyond the HPA axis, AVP is implicated in a variety of social behaviors, including aggression, social bonding, and anxiety. frontiersin.org The expression patterns of AVP and its receptors are influenced by environmental factors, highlighting a role in the epigenetic programming of the fetus and during early life. heraldopenaccess.us

Dopamine (DA): The CRF and dopamine (DA) systems exhibit significant cross-talk, particularly within the brain's reward and stress circuits, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc). frontiersin.orgdoi.org Stressful events increase DA neuron firing and subsequent DA release in these areas. doi.org CRF itself, acting on its receptors which are distributed throughout these dopamine-rich regions, can modulate DA neuron activity and release. frontiersin.orgdoi.org In stress-naïve animals, CRF actions in the NAc core can increase dopamine release. frontiersin.org This interaction is stress-sensitive; following repeated stress, the effects of CRF on dopamine release can be blunted. frontiersin.org This interplay is crucial for regulating motivation and decision-making. For example, studies using an operant choice task in mice found that CRF and dopamine antagonists in the NAc interact with stress to affect different aspects of performance, indicating that they influence behavior through distinct, yet related, mechanisms. frontiersin.org CRF stimulation in the VTA has been shown to reduce the motivation to work for food rewards, demonstrating the peptide's role in gating specific afferent/efferent pathways that influence behavior and DA release. doi.org

Table 1: Interactions of CRF with Other Neuropeptide Systems

Interacting System Key Brain Regions Receptor(s) Involved Primary Neurobehavioral Effects in Animal Models
Urocortins Amygdala (BLA, MeA), Bed Nucleus of the Stria Terminalis (BNST), Lateral Septum (LS) mdpi.comnih.gov CRF1, CRF2 mdpi.comnih.gov Modulate anxiety-like behavior, social interaction, and social novelty preference. nih.govfrontiersin.org CRF1 activation is often anxiogenic, while CRF2 activation can be anxiolytic. mdpi.com
Arginine Vasopressin (AVP) Hypothalamus (PVN), Pituitary heraldopenaccess.usdreambigresearch.com V1b, CRHR1 heraldopenaccess.usdreambigresearch.com Synergistically potentiates ACTH release in response to stress. heraldopenaccess.usnih.gov AVP is also involved in social behaviors and developmental programming. heraldopenaccess.usfrontiersin.org
Dopamine (DA) Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc), Prefrontal Cortex frontiersin.orgdoi.org CRFR1, CRFR2 doi.org Modulates dopamine release and neuron activity, influencing motivation, reward-based decision making, and behavioral responses to stress. frontiersin.orgdoi.org

Developmental Programming of CRF Systems and Adult Behavioral Outcomes in Animal Studies

Early life experiences, particularly exposure to stress, can permanently alter the development and function of the CRF system, a process known as developmental programming. researchgate.net This programming has profound and lasting consequences for neuroendocrine function and behavioral outcomes in adulthood. frontiersin.orgjpn.ca Animal models have been instrumental in elucidating the mechanisms underlying these long-term effects.

Adverse early life events, such as maternal separation, neonatal handling, or social isolation in rodents, are potent stressors that can persistently alter the HPA axis and CRF systems. frontiersin.orgjpn.canih.gov For example, prolonged maternal separation in rats leads to sustained increases in CRF expression in the PVN and amygdala, which is associated with enhanced behavioral responses to stress in adulthood. jpn.ca Similarly, early social isolation in juvenile rats can lead to elevated CRF mRNA levels in the PVN. frontiersin.org The timing and nature of the early life stressor are critical. For instance, daily maternal separation for the first two weeks of life increases CRF1 receptor levels in the PVN of female juvenile rats. frontiersin.org In another study, piglets isolated for 2 hours daily during early life showed higher CRF in the amygdala and lower CRF in the hypothalamus at 56 days of age, demonstrating delayed consequences of early stress. frontiersin.org

These programmed changes in the CRF system are directly linked to altered adult behavioral phenotypes. Early life stress is associated with increased anxiety-like behaviors, altered social interactions, and modified responses to future stressors. frontiersin.orgresearchgate.netisdp.org For example, early life social isolation in rats was shown to up-regulate CRF2 receptor levels in the dorsal raphe nucleus (dRN), which may underlie altered serotonergic activity and the increased sensitivity to stress observed in these animals as adults. nih.gov In mice, early life stress induced by unstable maternal care resulted in increased anxiety-related behavior in adulthood, an effect that was partially dependent on forebrain CRF1 receptors. researchgate.net

The mechanisms underlying this developmental programming involve stable changes in gene expression, often mediated by epigenetic modifications. jpn.caodu.edu Variations in maternal care during the first week of a rat's life can alter the epigenetic regulation of genes crucial for HPA axis function, such as the glucocorticoid receptor (GR) gene in the hippocampus. frontiersin.orgjpn.ca Lower levels of maternal care are associated with increased DNA methylation at the GR gene promoter, leading to reduced GR expression, impaired glucocorticoid negative feedback, and consequently, a hyperactive HPA response to stress in adulthood. odu.edu Similarly, early life stress has been associated with changes in the expression of arginine vasopressin (Avp) and the gene for FK506 binding protein 5 (Fkbp5), another key regulator of GR sensitivity. odu.edu These epigenetic marks can be remarkably stable, providing a molecular basis for how transient environmental events in early life can lead to a lifetime of altered stress reactivity and vulnerability to psychopathology. jpn.caodu.edu

Table 2: Developmental Programming of CRF Systems and Adult Behavioral Outcomes in Animal Models

Early Life Stressor Model Animal Model Observed Changes in CRF System Adult Behavioral Outcomes
Maternal Separation Rats Increased CRF expression in PVN and amygdala. jpn.ca Increased CRF1 receptor levels in PVN (females). frontiersin.org Enhanced behavioral and endocrine responses to stress; increased anxiety. researchgate.netjpn.ca
Neonatal Handling Rats Reduced hypothalamic CRF expression. frontiersin.org Reduced novelty-induced fear and stress-induced anxiety; reduced HPA response to stress. frontiersin.org
Social Isolation (post-weaning) Rats Increased CRF2 receptor levels in dorsal raphe nucleus (dRN). nih.gov Elevated CRF mRNA in the PVN. frontiersin.org Increased sensitivity to stress; altered serotonergic activity. nih.gov
Unstable Maternal Care Mice Partially dependent on forebrain CRF1 receptors for behavioral effects. researchgate.net Increased anxiety-related behavior. researchgate.net
Neonatal Maternal Separation Mice Increased CRF and glucocorticoid receptor levels in amygdala and hippocampus. frontiersin.org Increased perigenital sensitivity and micturition frequency, exacerbated by adult stress. frontiersin.org

Advanced Methodological Approaches in Crf Research

In Vivo Animal Model Systems for Studying CRF Function

In vivo models are indispensable for understanding the systemic and behavioral effects of CRF in a living organism. These models allow for the examination of complex neural circuits and physiological responses that cannot be replicated in vitro.

The advent of genetic engineering has revolutionized the study of CRF and its receptors. irispublishers.com By creating knockout or transgenic animal models, researchers can investigate the specific roles of CRF and its receptor subtypes (CRF1 and CRF2) in various physiological processes.

Knockout Models: Gene knockout technology involves the targeted inactivation of a specific gene. cwru.edu In the context of CRF research, knockout mice lacking the gene for CRF or its receptors have been pivotal. For instance, CRF1-knockout mice have been shown to exhibit reduced anxiety-like behaviors, highlighting the critical role of this receptor in mediating stress responses. nih.gov Conditional knockout models, where the gene is inactivated in a specific brain region or at a particular developmental stage, offer even greater precision in dissecting the spatio-temporal functions of the CRF system. nih.gov

Transgenic Models: Transgenic models involve the insertion of a foreign gene (a transgene) into the host genome. nih.govnih.gov This can be used to overexpress a gene of interest or to express a reporter gene (like Green Fluorescent Protein, GFP) under the control of the CRF or CRF receptor promoter. elifesciences.org This latter approach allows for the visualization and tracking of CRF-producing or CRF-responsive neurons. For example, a CRF1-Cre transgenic rat model has been developed to study the role of CRF1-expressing neurons in the central amygdala in nociception and anxiety. elifesciences.org Similarly, transgenic mice expressing human FCGRT while having the mouse Fcgrt gene knocked out are used to study antibody persistence. jax.org

The process of creating a genetically modified animal typically involves several key steps: identification and isolation of the gene of interest, amplification of the gene, insertion into a plasmid vector with appropriate regulatory sequences, and introduction of this construct into recipient cells or embryos. fao.org While techniques like pronuclear microinjection have been historically significant, newer technologies like CRISPR/Cas9 have emerged as more efficient and precise methods for genome editing in livestock, including cattle. nih.govresearchgate.net

Table 1: Examples of Genetic Manipulation Techniques in CRF Research

Technique Description Application in CRF Research Key Findings
Knockout Mice Inactivation of a specific gene (e.g., CRF, CRF1 receptor). cwru.edu Studying the role of CRF/CRF1 in anxiety. CRF1-knockout mice show reduced anxiety-like behavior. nih.gov
Conditional Knockout Mice Gene inactivation in specific tissues or at specific times. nih.gov Investigating region-specific functions of CRF1 in the brain. Forebrain-specific CRF1 knockout alters neuronal activation in response to anxiogenic challenges. nih.gov
Transgenic Mice (Reporter Gene) Expression of a reporter gene (e.g., GFP) under a specific promoter. elifesciences.org Visualizing and targeting CRF1-expressing neurons. Enabled the study of CRF1 neurons in the amygdala related to pain and anxiety. elifesciences.org
CRISPR/Cas9 A powerful genome editing tool for precise DNA modification. nih.govresearchgate.net Potential for creating more refined bovine models to study CRF-related traits. Offers higher efficiency and less mosaicism compared to older techniques. nih.govresearchgate.net

Stereotaxic surgery allows for the precise, three-dimensional targeting of specific brain nuclei for the microinjection of substances like bovine CRF. elifesciences.org This technique is fundamental for investigating the localized effects of CRF on neuronal activity and behavior.

By injecting CRF directly into brain regions such as the bed nucleus of the stria terminalis (BST), ventral tegmental area (VTA), or central nucleus of the amygdala (CeA), researchers can mimic the effects of stress and examine the subsequent behavioral and neurochemical changes. jneurosci.orgnih.gov For instance, direct infusions of CRF into the BST have been shown to produce anxiety-like behaviors, an effect that can be blocked by co-infusion of a CRF antagonist. jneurosci.org Similarly, intracerebroventricular (ICV) infusion of bovine CRF has been used in cattle to study its effects on the hypothalamic-pituitary-adrenal (HPA) axis and behavior. jircas.go.jp

The combination of stereotaxic microinjection with other techniques, such as behavioral testing or neurochemical analysis, provides a powerful approach to link specific brain regions to CRF-mediated functions. For example, studies have combined ICV administration of CRF in broiler chickens with the analysis of gene expression for ghrelin and its receptor to understand the mechanisms behind CRF-induced appetite suppression. animbiosci.org

In vivo electrophysiology involves recording the electrical activity of individual neurons or populations of neurons in a living, often anesthetized or freely moving, animal. This technique provides real-time information about how CRF modulates neuronal firing rates and patterns.

By positioning recording electrodes in brain regions known to express CRF receptors, such as the dorsal raphe nucleus (DRN) or the locus coeruleus (LC), and then systemically or locally applying CRF, researchers can directly observe the excitatory or inhibitory effects of the peptide on specific neuronal populations. nih.govnih.gov For example, studies have shown that CRF can increase the firing rate of serotonergic neurons in the DRN, an effect that is implicated in stress-related disorders. nih.gov

Recent advancements, such as the use of high-density silicon probes (e.g., Neuropixels), allow for the simultaneous recording of hundreds of neurons across multiple brain regions, offering unprecedented insight into the network-level effects of CRF. elifesciences.org Studies have successfully recorded from CRF1-positive neurons in the central amygdala of rats and observed significant increases in firing rates upon CRF application. elifesciences.org

Microdialysis is an in vivo technique used to sample the extracellular fluid from specific brain regions to measure the concentration of neurotransmitters and other neurochemicals. criver.com A small, semipermeable probe is stereotaxically implanted into a target brain area. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, allowing molecules from the extracellular space to diffuse across the membrane and be collected for analysis. researchgate.net

This method has been instrumental in demonstrating that stressors can induce the release of endogenous CRF in brain regions like the VTA and the bed nucleus of the stria terminalis. nih.govresearchgate.netjneurosci.org Furthermore, by combining microdialysis with the local application of CRF, researchers can investigate how CRF influences the release of other neurotransmitters, such as dopamine (B1211576) and glutamate. nih.gov For example, microdialysis studies have revealed that foot shock stress increases CRF levels in the VTA, which in turn can modulate dopamine release, a key process in stress-induced relapse to drug seeking. jneurosci.org

The technique can also be coupled with behavioral assays to correlate changes in neurotransmitter levels with specific behaviors. criver.com

In Vivo Electrophysiological Recording of CRF-Responsive Neurons

In Vitro and Ex Vivo Methodologies for CRF System Analysis

In vitro and ex vivo preparations, such as cell cultures and brain slices, provide more controlled environments to study the cellular and molecular mechanisms of CRF action, free from the complexities of the whole organism.

Primary cell cultures, derived directly from animal tissues, offer a powerful model system to study cellular physiology in a controlled environment. These cultures retain many of the in vivo characteristics of the cells for a limited time.

CRF-Producing Cells: Researchers have successfully established primary neuronal cultures from the hypothalamus and amygdala of fetal rats to study the synthesis and release of CRF. nih.govnih.gov These cultures can be stimulated with various substances, such as potassium chloride or forskolin, to induce CRF release, which can then be measured by immunoassay. nih.govoup.com These models have been crucial for understanding the intracellular signaling pathways that regulate CRF production. For example, studies using hypothalamic cell cultures have shown that norepinephrine (B1679862) stimulates CRF secretion, primarily through beta-adrenoceptors. nih.gov

CRF-Responding Cells: Primary cultures of cells that express CRF receptors are used to investigate the direct effects of CRF on cellular function. For example, dissociated brain cell cultures from the fetal rat forebrain and hypothalamus have been used to characterize CRF receptors and their downregulation in response to chronic CRF exposure. capes.gov.br Similarly, primary cultures of bovine endometrial epithelial cells and bovine mammary epithelial cells serve as models to study the role of CRF in reproductive and lactation physiology, respectively. cellapplications.comnih.gov Other examples include:

Myenteric neurons: Primary cultures of guinea pig myenteric neurons have been used to show that CRF-induced calcium signaling involves CRF1 receptors. physiology.org

Chromaffin cells: Cultures of human and rat adrenal chromaffin cells have been employed to study the differential regulation of catecholamine secretion by CRF and urocortins. oup.com

Epithelial cells: Human colon epithelial cell lines like HT-29 have been used to demonstrate that CRF can increase the expression of Toll-like receptor 4 (TLR4). plos.org

Table 2: Research Findings from Primary Cell Culture Models

Cell Type Species Key Finding Reference
Hypothalamic Neurons Rat Norepinephrine stimulates CRF secretion via β-adrenoceptors. nih.gov nih.gov
Amygdalar Neurons Rat Forskolin and IL-6 increase CRF expression. oup.com oup.com
Forebrain & Hypothalamic Cells Rat Chronic CRF exposure down-regulates CRF receptors. capes.gov.br capes.gov.br
Adrenal Chromaffin Cells Human, Rat CRF peptides regulate catecholamine synthesis and secretion via CRF1 and CRF2 receptors. oup.com oup.com
Colon Epithelial Cells (HT-29) Human CRF increases the expression of TLR4. plos.org plos.org
Myenteric Neurons Guinea Pig CRF-induced calcium signaling is mediated by CRF1 receptors. physiology.org physiology.org

Brain Slice Electrophysiology for Synaptic and Cellular Effects

Studies utilizing brain slice preparations have demonstrated that CRF can significantly alter synaptic strength and plasticity. For instance, CRF application can lead to an increase in spontaneous neurotransmitter release and enhance both long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory. nih.gov Research on hippocampal slices has shown that CRF and its agonists can modulate the amplitude of the population spike and influence the induction of LTP. nih.gov Specifically, at certain concentrations, CRF has been found to decrease the population spike amplitude while preventing LTP, highlighting its complex role in regulating synaptic efficacy. nih.gov

The effects of CRF are often mediated through its two primary G protein-coupled receptors, CRF1 and CRF2. nih.govelifesciences.org Brain slice electrophysiology has been instrumental in dissecting the distinct roles of these receptors. By using selective agonists and antagonists, researchers can pinpoint which receptor subtype is responsible for specific electrophysiological outcomes. nih.govjneurosci.org For example, studies have used selective agonists for CRF-R1 and CRF-R2 to show that both receptor types can be involved in modulating hippocampal neuronal activity and plasticity. nih.gov

Furthermore, this methodology allows for the investigation of the direct effects of CRF on neuronal membrane properties. Intracellular recordings from neurons in brain slices, such as those from the locus ceruleus, have revealed that CRF can directly activate these neurons, leading to changes in their firing rate. jneurosci.org This direct action underscores the role of CRF as a potent neuromodulator in various brain regions. The combination of brain slice electrophysiology with pharmacological tools provides a detailed picture of the cellular and synaptic mechanisms through which bovine CRF and other CRF-related peptides exert their influence on the central nervous system. nih.govnih.govjneurosci.org

FeatureDescriptionReference
Technique Brain Slice Electrophysiology metrionbiosciences.comcriver.com
Key Application Studying synaptic and cellular effects of CRF nih.gov
Model System Acute rodent brain slices (e.g., hippocampus, amygdala) nih.govnih.govelifesciences.org
Primary Measurements Field excitatory postsynaptic potentials (fEPSPs), population spikes, spontaneous and evoked postsynaptic currents criver.comnih.gov
Observed CRF Effects Modulation of synaptic strength, enhancement of LTP and LTD, alteration of neuronal firing rates nih.govnih.gov

Receptor Binding Assays and Ligand Characterization (Non-clinical)

Receptor binding assays are fundamental non-clinical methods for characterizing the interaction of ligands, such as bovine CRF, with their receptors. These assays provide crucial data on the affinity and specificity of a ligand for its receptor subtypes. Bovine CRF is a potent agonist for CRF receptors and has been shown to displace radiolabeled ovine CRF ([¹²⁵I-Tyr]ovine CRF) with a high affinity, exhibiting a Ki of 3.52 nM. medchemexpress.commedchemexpress.com

These assays typically utilize cell lines engineered to express specific CRF receptor subtypes, such as CRF1 and CRF2. sigmaaldrich.cnnih.gov By competing with a radiolabeled ligand, the binding affinity of unlabeled ligands like bovine CRF can be determined. sigmaaldrich.cn The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. medchemexpress.commedchemexpress.com

The characterization of bovine CRF and other CRF-related peptides has revealed differential affinities for the two major receptor subtypes. While some ligands show selectivity for one receptor over the other, others, like urocortin, exhibit high affinity for both CRF1 and CRF2 receptors. sigmaaldrich.cn The amidation at the carboxyl-terminus of these peptides is critical for their binding affinity; its absence leads to a significant loss of receptor interaction. sigmaaldrich.cnnih.gov

The data generated from these binding assays are essential for understanding the pharmacological profile of bovine CRF and for the development of selective agonists and antagonists. These pharmacological tools, in turn, are invaluable for dissecting the physiological roles of the CRF system. sigmaaldrich.cn

LigandReceptor Subtype(s)Binding Affinity (Ki/IC50)Reference
CRF, bovine (TFA) CRF ReceptorKi: 3.52 nM (displacing [¹²⁵I-Tyr]ovine CRF) medchemexpress.commedchemexpress.com
Antalarmin CRF1Ki: 2.7 nM medchemexpress.com
Astressin CRF1/CRF2Potent antagonist medchemexpress.com
Pexacerfont CRF1IC50: 6.1 nM medchemexpress.com
Urocortin, human CRF1, CRF2α, CRF2βKi: 0.4 nM, 0.3 nM, 0.5 nM respectively medchemexpress.com

Molecular and Cellular Techniques Applied to CRF Research

Quantitative Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Quantitative gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), are pivotal in understanding the molecular underpinnings of the CRF system. fda.govprotocols.iogene-quantification.de These methods allow for the precise measurement of CRF and CRF receptor gene expression levels in various tissues and under different physiological conditions. mdpi.commdpi.com

In bovine research, these techniques have been employed to investigate the association between CRF gene polymorphisms and economically important traits. nih.gov For example, studies have identified single nucleotide polymorphisms (SNPs) in the bovine CRF gene and analyzed their correlation with traits like carcass weight and muscle area in Korean cattle (Hanwoo). nih.gov This highlights the role of genetic variation within the CRF system in influencing growth and development. nih.gov

Furthermore, gene expression studies in dairy cattle have explored the role of the hypothalamic-pituitary-adrenal (HPA) axis, where CRF is a key regulator, in response to stressors like heat stress. mdpi.com Researchers have found that heat stress activates the HPA axis, leading to the secretion of CRF. mdpi.com Analysis of gene expression in the hypothalamus and other brain regions of Holstein cows has shown high expression of genes involved in this stress response pathway. mdpi.com RNA-Seq and qPCR have also been used to compare gene expression profiles in cattle with different stress levels, as indicated by milk cortisol concentrations, revealing differentially expressed genes related to the stress response. mdpi.com

These molecular techniques provide a quantitative framework to link genetic variations and expression changes in the CRF system to physiological outcomes, offering valuable insights into its function in both health and disease states. mdpi.commdpi.comnih.gov

TechniqueApplication in Bovine CRF ResearchKey FindingsReference
SNP Analysis Investigating genetic variation in the bovine CRF gene.Identified SNPs associated with carcass traits in Korean cattle. nih.gov
Microarray/RNA-Seq Analyzing gene expression in response to heat stress in dairy cows.Revealed the activation of the HPA axis and high expression of stress-related genes. mdpi.com
RNA-Seq & qPCR Comparing gene expression in cattle with high and low stress levels.Identified differentially expressed genes involved in the stress response. mdpi.com
Gene Network Analysis Identifying candidate genes for marbling in beef cattle.E2F1 was identified as a potential transcription factor controlling the CRH gene. animbiosci.org

Immunocytochemistry and Immunohistochemistry for Protein Localization

Immunocytochemistry (ICC) and immunohistochemistry (IHC) are indispensable techniques for visualizing the distribution and localization of the CRF protein and its receptors within cells and tissues. licorbio.combiocompare.com These methods utilize specific antibodies that bind to the target protein, allowing for its detection and mapping. origene.combiocompare.com

In bovine research, IHC has been used to study the expression of CRF-related peptides and their receptors in various tissues. For instance, a study on the bovine adrenal gland used IHC, in conjunction with Western blot and real-time RT-PCR, to demonstrate the expression and localization of urocortin (a CRF-related peptide) and CRF receptors (CRHR1 and CRHR2). nih.gov The results showed distinct distribution patterns of these proteins within the adrenal cortex and medulla, suggesting a role for an intra-adrenal CRF-based regulatory system. nih.gov

The specificity of the antibodies used is crucial for accurate localization. Antibodies against CRF are often generated by immunizing animals with CRF conjugated to a carrier protein like bovine serum albumin. origene.com The resulting antibodies can then be used to stain tissue sections. For example, in rats, IHC with anti-CRF antibodies has revealed CRF-containing cell bodies in the paraventricular nucleus of the hypothalamus and nerve terminals in the median eminence, supporting the physiological role of CRF in controlling ACTH release.

These localization studies provide anatomical context to the functional data obtained from other techniques, helping to build a comprehensive understanding of the CRF system's organization and function. nih.gov

Proteomic Approaches for CRF Signaling Pathway Identification

Proteomics, the large-scale study of proteins, offers powerful tools to unravel the complex signaling pathways activated by CRF. diva-portal.org By analyzing changes in the proteome of cells or tissues in response to CRF, researchers can identify novel proteins and pathways involved in its signaling cascade. These approaches often involve techniques like mass spectrometry to identify and quantify thousands of proteins simultaneously. researchgate.netphysiology.org

In the context of bovine research, proteomic analyses have been applied to understand the physiological responses to stressors that involve the CRF system. For example, a study on tropically adapted beef cattle used liquid chromatography-tandem mass spectrometry to investigate proteomic changes in blood plasma in response to heat stress. nih.gov This study identified numerous differentially regulated proteins involved in key pathways such as the immune response, complement system, and MAPK signaling pathway, all of which can be influenced by CRF-mediated stress responses. nih.gov

While direct proteomic studies on bovine CRF signaling are emerging, related research provides a framework for how such investigations could proceed. For instance, proteomic analysis of cell-matrix adhesion complexes has identified a wide array of signaling proteins, including kinases and phosphatases, that are involved in cellular signaling. physiology.org A similar approach could be used to identify the specific protein networks that are activated upon bovine CRF binding to its receptors.

Furthermore, proteomic methods have been instrumental in identifying novel substrates for protein kinases, such as PKA, which are known to be activated downstream of CRF receptors. nih.gov By identifying proteins that are phosphorylated following CRF stimulation, researchers can map out the specific signaling cascades and cellular processes that are regulated by this neuropeptide. These advanced proteomic strategies hold great promise for providing a systems-level understanding of the multifaceted roles of bovine CRF.

Proteomic ApproachResearch ContextKey Findings/Potential ApplicationsReference
LC-MS/MS of Blood Plasma Heat stress in bovineIdentified differentially regulated proteins involved in immune and MAPK signaling pathways. nih.gov
Phosphotyrosine Proteomics Characterizing cell adhesion complexesIdentified numerous signaling proteins, providing a model for studying CRF-induced protein networks. physiology.org
PKA Substrate Identification Cocaine sensitizationIdentified novel PKA substrates, a technique applicable to identifying downstream targets of CRF signaling. nih.gov
Shotgun Proteomics General protein identificationProvides a high-throughput method to analyze complex protein mixtures from cells stimulated with CRF. diva-portal.org

Pharmacological Tools and Their Application in CRF System Dissection

The dissection of the CRF system heavily relies on the use of specific pharmacological tools, including agonists and antagonists for the CRF receptors. sigmaaldrich.cnmedchemexpress.com These tools are essential for elucidating the distinct physiological roles of the CRF receptor subtypes, CRF1 and CRF2. Bovine CRF itself serves as a potent, non-selective agonist at these receptors. medchemexpress.commedchemexpress.com

A variety of peptide and non-peptide antagonists have been developed to probe the function of the CRF system. Early peptide antagonists, such as α-helical CRF(9-41), were instrumental in initial studies, although they sometimes exhibited partial agonist activity. sigmaaldrich.cnnih.gov The development of more potent and selective antagonists, like Antalarmin (a non-peptide CRF1 antagonist) and Astressin (a potent peptide antagonist), has allowed for more precise investigations into the roles of CRF1 in stress, anxiety, and depression. medchemexpress.comsigmaaldrich.cn

These pharmacological agents are widely used in various experimental paradigms. In brain slice electrophysiology, for example, antagonists can be used to block the effects of CRF, thereby confirming that the observed effects are mediated by CRF receptors. jneurosci.org Similarly, in receptor binding assays, these compounds are used to determine the binding profiles and selectivity of new ligands. medchemexpress.comsigmaaldrich.cn

The application of selective agonists and antagonists has been crucial in demonstrating the often-opposing roles of CRF1 and CRF2 receptors in various physiological processes. The ongoing development and characterization of new pharmacological tools continue to refine our understanding of the complex and multifaceted nature of the CRF system. medchemexpress.comnih.gov

Development and Application of Selective CRF Receptor Agonists in Animal Research

The development of selective agonists for CRF receptor type 1 (CRF₁) and type 2 (CRF₂) has been instrumental in elucidating their specific functions in animal models. sigmaaldrich.cn While endogenous peptides like CRF and Urocortin 1 (Ucn 1) exhibit affinity for both receptors, their lack of selectivity complicates the interpretation of their effects. mdpi.comsci-hub.box The creation of receptor-specific agonists has allowed for more precise investigations into the distinct signaling pathways mediated by each receptor. sci-hub.box

CRF₁ Receptor Agonists: Ovine CRF (oCRF) was initially used as a preferential, though not entirely selective, CRF₁ agonist. sci-hub.box To overcome the limitations of oCRF, which can produce unwanted CRF₂-mediated side effects, researchers developed more selective compounds. pnas.org

Cortagine (B15074099): Developed through a chimeric peptide strategy, cortagine is a potent and selective CRF₁ agonist. pnas.org It was designed to have a low affinity for the CRF-binding protein (CRFBP), preventing interference from endogenous CRF. pnas.org In animal studies, central administration of cortagine in mice was shown to produce anxiogenic-like effects in the Elevated Plus-Maze (EPM) and anti-depressive-like effects in the forced swim test. pnas.orgnih.gov

Stressin1-A: This potent and selective peptide agonist for CRF₁ was developed by scanning the sequence of a human CRF (hCRF) analogue with specific amino acid bridges. sci-hub.boxnih.gov In vitro, Stressin1-A was equipotent to hCRF in stimulating the release of adrenocorticotropic hormone (ACTH). sci-hub.boxnih.gov In vivo studies in rats demonstrated that peripheral injection of Stressin1-A induced fecal pellet output, a known CRF₁ receptor-mediated response, without affecting CRF₂-mediated functions like gastric emptying. sci-hub.box

CRF₂ Receptor Agonists: The discovery of Urocortin 2 (Ucn 2) and Urocortin 3 (Ucn 3) provided researchers with highly selective endogenous agonists for the CRF₂ receptor. sci-hub.box These peptides bind poorly to the CRF₁ receptor, making them valuable tools for studying CRF₂-specific functions. core.ac.uk

Urocortin 2 (Ucn 2): Central infusion of Ucn 2 in rats was found to reduce food and water intake in a dose-dependent manner, suggesting a role for the CRF₂ receptor in regulating consummatory behavior. core.ac.uk Studies in mice have also shown that Ucn 2 can alleviate anxiety- and depression-like symptoms associated with acute nicotine (B1678760) withdrawal. nih.gov Furthermore, research indicates that the effect of Ucn 2 on anxiety is dependent on the stress level of the animal, with septal infusions increasing anxiety in high-stress conditions. nih.gov

Urocortin 3 (Ucn 3): Like Ucn 2, Ucn 3 is a selective CRF₂ agonist. nih.gov In studies investigating social behavior in rats, intracerebroventricular (ICV) injection of Ucn 3 did not influence social interactions, contrasting with the anxiety-like behavior induced by the CRF₁ agonist Stressin1-A. mdpi.com This highlights the distinct behavioral roles mediated by the two receptor subtypes. mdpi.com Central administration of Ucn 3 also ameliorated anxiety- and depression-like states in mice during nicotine withdrawal. nih.gov

Table 1: Selective CRF Receptor Agonists in Animal Research

AgonistReceptor SelectivityKey Research Findings in Animal ModelsCitations
CortagineCRF₁Induces anxiogenic-like and anti-depressive-like effects in mice. pnas.orgnih.gov
Stressin1-ACRF₁Stimulates ACTH release; induces CRF₁-mediated colonic response without affecting CRF₂-mediated gastric function in rats. mdpi.comsci-hub.boxnih.gov
Urocortin 2 (Ucn 2)CRF₂Reduces food and water intake in rats; ameliorates nicotine withdrawal symptoms in mice; effects on anxiety are stress-dependent. core.ac.uknih.govnih.gov
Urocortin 3 (Ucn 3)CRF₂Does not influence social interaction in rats, unlike CRF₁ agonists; ameliorates nicotine withdrawal symptoms in mice. mdpi.comnih.gov

Design and Utilization of Selective CRF Receptor Antagonists in Animal Research

The design of selective antagonists for CRF₁ and CRF₂ receptors has been a major focus of pharmaceutical research, aiming to develop treatments for stress-related disorders. nih.gov These compounds block the binding of endogenous CRF and related peptides to their receptors, thereby inhibiting their downstream effects. patsnap.com

CRF₁ Receptor Antagonists: Blockade of the CRF₁ receptor has been predominantly associated with beneficial effects in preclinical models of stress, anxiety, depression, and addiction. plos.orgtandfonline.comtandfonline.com

Antalarmin: This non-peptide, small-molecule antagonist is one of the most frequently used CRF₁ antagonists in preclinical research. plos.orgmdpi.com In animal models, Antalarmin has been shown to block stress-induced relapse to drug-seeking behavior and reduce anxiety-like behaviors. patsnap.comimrpress.com For example, it significantly reduced stress-induced reinstatement of heroin-seeking behavior in rats. imrpress.com

NBI-27914: A selective, non-peptide CRF₁ antagonist, NBI-27914 has been used to study the role of CRF₁ in pain and stress. plos.orgjneurosci.org In a rat model of arthritis, this antagonist inhibited the enhanced synaptic transmission in the amygdala associated with pain. jneurosci.org

CP-154,526: This potent and selective non-peptide CRF₁ antagonist has demonstrated anxiolytic activity in animal models, such as fear-potentiated startle paradigms. researchgate.net It has also been shown to block CRF-stimulated ACTH release. researchgate.net

CRF₂ Receptor Antagonists: The role of the CRF₂ receptor is more complex, and its blockade has yielded more varied results in animal studies. plos.orgplos.org

Astressin-2B: This peptide antagonist is selective for the CRF₂ receptor. jneurosci.orgacs.org It was designed through modifications of the agonist sauvagine. sigmaaldrich.cn Astressin-2B has a longer duration of action compared to other CRF₂ antagonists like antisauvagine-30. acs.org In some studies, it has been shown to exacerbate stress-induced effects, while in others, it blocked the anxiogenic effects of a CRF₂ agonist. nih.govplos.org Its effects can be complex, as seen in a pain model where it facilitated synaptic transmission through presynaptic inhibition of GABAergic pathways. jneurosci.org

Antisauvagine-30: An earlier selective CRF₂ peptide antagonist, antisauvagine-30, has been used in numerous studies. sigmaaldrich.cnplos.org However, research suggests that at higher doses, it may lose its selectivity and exert effects via the CRF₁ receptor. plos.org For instance, its anxiolytic-like effects in a shock-induced freezing test were observed in both wildtype and CRF₂ knockout mice, suggesting a non-CRF₂-mediated mechanism. plos.org

Table 2: Selective CRF Receptor Antagonists in Animal Research

AntagonistReceptor SelectivityKey Research Findings in Animal ModelsCitations
AntalarminCRF₁Reduces stress-induced relapse in addiction models; blocks anxiety-like behaviors. patsnap.complos.orgmdpi.comimrpress.com
NBI-27914CRF₁Inhibits pain-related synaptic facilitation in the amygdala in a rat arthritis model. plos.orgjneurosci.org
CP-154,526CRF₁Shows anxiolytic effects in fear-potentiated startle models; blocks CRF-stimulated ACTH release. researchgate.net
Astressin-2BCRF₂Exhibits a longer duration of action than other peptide antagonists; has complex and sometimes opposing effects in stress and pain models. nih.govplos.orgjneurosci.orgacs.org
Antisauvagine-30CRF₂Can produce anxiolytic-like effects, but may act via CRF₁ receptors at commonly used doses. sigmaaldrich.cnplos.orgplos.org

Peptide Synthesis Methodologies for CRF Analogues Used in Research (e.g., "bovine TFA" as a synthetic form)

The production of CRF and its analogues, such as bovine CRF, for research purposes relies heavily on chemical synthesis, particularly solid-phase peptide synthesis (SPPS). researchgate.netspringernature.com The term "bovine TFA" refers to bovine Corticotropin-Releasing Factor that exists as a trifluoroacetate (B77799) (TFA) salt, a direct consequence of the standard synthesis and purification process.

Solid-Phase Peptide Synthesis (SPPS): SPPS is the standard method for producing peptides like CRF and its numerous analogues. researchgate.netnih.govluxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. opnme.com The key advantage of SPPS is that excess reagents and by-products can be easily washed away after each step, simplifying the purification process. luxembourg-bio.com A widely used approach is the Fmoc/tBu strategy, which has been successfully applied to synthesize the 41-amino acid CRF peptide and hundreds of its analogues. researchgate.netspringernature.comresearchgate.net

The Role of Trifluoroacetic Acid (TFA): Trifluoroacetic acid (TFA) is a strong acid that plays a critical role in the final stages of SPPS. sb-peptide.comsb-peptide.com

Cleavage and Deprotection: After the peptide chain has been fully assembled on the solid support, a concentrated TFA "cocktail" is used to cleave the peptide from the resin. opnme.comd-nb.info This same step simultaneously removes the acid-sensitive protecting groups from the amino acid side chains. opnme.comd-nb.info

Formation of TFA Salts: Because this process occurs in a highly acidic TFA environment, the final peptide product is obtained as a trifluoroacetate salt. mdpi.comresearchgate.net The positively charged groups on the peptide (the N-terminus and side chains of amino acids like lysine (B10760008) and arginine) form ionic bonds with the anionic TFA counterions. sb-peptide.commdpi.com Therefore, a commercially or synthetically prepared peptide, such as bovine CRF, is typically delivered as "bovine CRF (TFA salt)".

Purification: TFA is also commonly used as an ion-pairing agent in the mobile phase during the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov

While the presence of TFA is a standard outcome of the synthesis, it can sometimes interfere with biological assays. sb-peptide.comnih.gov For sensitive in vivo or in-cellulo experiments, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate. sb-peptide.com

Comparative and Evolutionary Aspects of Crf Systems

Phylogenetic Conservation and Diversification of CRF Peptides Across Vertebrate Species (excluding human)

The CRF peptide family in vertebrates is the result of a complex evolutionary history that began with an ancestral CRF-like peptide. nih.gov This ancestral gene underwent duplications, most notably during the two rounds of whole-genome duplication (2R) at the base of the vertebrate lineage, giving rise to a family of paralogous genes. nih.govbioscientifica.com This expansion created two primary subfamilies. One subfamily includes CRF (also known as CRH1) and Urocortin 1 (UCN1), which are orthologs of fish Urotensin-I and amphibian Sauvagine. nih.govfrontiersin.org The other subfamily comprises Urocortin 2 (UCN2) and Urocortin 3 (UCN3). nih.govbioscientifica.com

Phylogenetic analyses show that a five-gene system (CRF1, CRF2, UCN1, UCN2, UCN3) was present in the ancestor of jawed vertebrates and is retained in slowly evolving lineages like the coelacanth, spotted gar, and elephant shark. bioscientifica.com However, the CRF2 gene has been independently lost in certain groups, including placental mammals and teleost fish. bioscientifica.com The chicken genome, for instance, contains a CRF2 gene, highlighting its retention in some sauropsids. biorxiv.org

The primary sequences of the mature peptides are highly conserved, especially CRF itself. frontiersin.org For example, chicken CRF is identical to rat and human CRF. biorxiv.org Bovine CRF shares a high degree of sequence identity with CRFs from other mammalian and non-mammalian vertebrates. This high conservation underscores its fundamental role in activating the hypothalamic-pituitary-adrenal/interrenal (HPA/I) axis. frontiersin.orgnih.gov UCN1 also shows significant conservation, while UCN2 and UCN3 exhibit more variability. frontiersin.org

In teleost fish, a third round of whole-genome duplication (3R) led to further diversification. frontiersin.org This resulted in two CRF1 paralogs, crh1a and crh1b, in many teleost species. frontiersin.orglsu.edu While crh1b is broadly conserved and expressed in the brain, consistent with a primary role in the stress axis, crh1a has been lost in some species and shows more variable expression patterns and faster sequence evolution in others, suggesting it may be acquiring new or more specialized functions (neofunctionalization). frontiersin.orglsu.edu

This pattern of conservation and diversification allows for both the maintenance of the core stress response function, primarily mediated by CRF1, and the evolution of specialized roles for the other peptides in processes like metabolism, feeding, and behavior. nih.govfrontiersin.org

Table 1: Overview of CRF Peptide Family Across Selected Vertebrate Groups

Vertebrate GroupCRF1 (CRH)CRF2UCN1/Urotensin-IUCN2UCN3Notes
Cartilaginous Fish (e.g., Elephant Shark) PresentPresentPresentPresentPresentRetains the ancestral five-gene family. bioscientifica.com
Ray-finned Fish (e.g., Spotted Gar) PresentPresentPresentPresentPresentRetains the ancestral five-gene family. bioscientifica.com
Teleost Fish (e.g., Zebrafish, Salmon) Present (often duplicated as crh1a/crh1b)LostPresent (Urotensin-I)PresentPresentExperienced an additional genome duplication (3R). bioscientifica.comfrontiersin.org
Amphibians (e.g., Xenopus) PresentPresentPresent (Sauvagine)AbsentPresentExpress a partial suite of CRF peptides. researchgate.net
Reptiles (e.g., Anole Lizard) PresentPresentPresentPresentPresentUCN2 may be a pseudogene in some reptiles. bioscientifica.comresearchgate.net
Birds (e.g., Chicken) PresentPresentPresentPresentPresentChicken CRF peptide is identical to mammalian CRF. biorxiv.org CRF2 gene is lost in chicken but present in other birds. bioscientifica.com
Non-placental Mammals (e.g., Opossum) PresentPresentPresentPresentPresentRetain the CRF2 gene. bioscientifica.com
Bovine (Placental Mammal) PresentLostPresentPresentPresentRepresentative of placental mammals where CRF2 is lost. bioscientifica.com

Comparative Analysis of CRF Receptor Structure and Function in Non-Mammalian Vertebrates

The biological actions of CRF peptides are mediated by at least two main types of G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2). nih.govdoi.org Both receptor types have been identified across a wide range of vertebrate species, from fish to mammals, indicating their ancient origin. nih.govguidetopharmacology.org

Structurally, CRFR1 and CRFR2 share approximately 70% amino acid identity, with the most significant differences found in the N-terminal extracellular domain, which is crucial for ligand binding selectivity. biorxiv.org In non-mammalian vertebrates, the genetic structures of the CRF receptors are highly conserved. uoguelph.ca However, there are important differences in splice variants compared to mammals. The CRFR2α variant is the only form found in non-mammalian species, whereas mammals express both CRFR2α (predominantly in the brain) and CRFR2β (in peripheral tissues). nih.govguidetopharmacology.orgbioscientifica.com

Functionally, the two receptor subtypes exhibit distinct roles that are largely conserved across vertebrates. CRFR1 is typically associated with initiating the acute endocrine and behavioral responses to stress. bioscientifica.com In contrast, CRFR2 is often implicated in the recovery phase of the stress response, as well as in regulating appetite and other behaviors. bioscientifica.commdpi.com

In non-mammalian vertebrates, this functional dichotomy is also evident. For instance, in many fish, amphibians, reptiles, and birds, CRF is a potent stimulator of not only adrenocorticotropic hormone (ACTH) but also thyroid-stimulating hormone (TSH). researchgate.netconserveturtles.org This dual action is mediated by different receptors: the ACTH response is mediated by CRFR1 on corticotropes, while the TSH response is mediated by CRFR2 on thyrotropes. researchgate.net This suggests a primitive role for the CRF system in coordinating both the adrenal/interrenal and thyroid axes, a function that appears to have been lost in mammals. conserveturtles.orgresearchgate.net

Ligand-binding properties also show a high degree of functional conservation. uoguelph.ca Across vertebrates, CRFR1 generally displays a high affinity for CRF and UCN1. bioscientifica.com The CRFR2, conversely, is more promiscuous and often shows a higher affinity for UCN1, UCN2, and UCN3 than for CRF itself. bioscientifica.commdpi.com In fish, for example, Urotensin-I (the UCN1 ortholog) and Sauvagine in amphibians bind with high affinity to both receptor types, similar to mammalian UCN1. nih.gov This conservation of binding properties ensures that the fundamental signaling pathways of the CRF system are maintained across diverse species. uoguelph.ca

Table 2: Comparative Features of CRF Receptors in Non-Mammalian Vertebrates

FeatureCRF Receptor 1 (CRFR1)CRF Receptor 2 (CRFR2)
Primary Ligands CRF, UCN1/Urotensin-I/Sauvagine bioscientifica.comUCN1/Urotensin-I/Sauvagine, UCN2, UCN3 bioscientifica.commdpi.com
Primary Function Mediates acute stress response (ACTH release) bioscientifica.comresearchgate.netMediates stress recovery, metabolism, and TSH release in many non-mammals bioscientifica.comresearchgate.net
Splice Variants Less variation compared to CRFR2.Only CRFR2α variant is typically found. nih.govguidetopharmacology.org
Pituitary Action Stimulates corticotropes to release ACTH. researchgate.netStimulates thyrotropes to release TSH in fish, amphibians, birds. researchgate.net

Species-Specific Differences in CRF System Neuroanatomy and Physiological Roles in Animal Models

While the fundamental components of the CRF system are conserved, there are notable species-specific differences in the neuroanatomical distribution of CRF peptides and receptors, which in turn influence their physiological roles. doi.org

In the mammalian brain, such as in rats and primates, CRF-producing neurons are prominently located in the paraventricular nucleus (PVN) of the hypothalamus, which is the primary source for controlling the pituitary. frontiersin.orgfrontiersin.org Other significant populations are found in extra-hypothalamic areas like the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST), which are involved in behavioral responses to stress. frontiersin.orgfrontiersin.org However, even between closely related rodent species like rats and mice, the relative distribution of CRF neurons can differ. For instance, the innervation of the CeA by CRF-ir fibers is much denser in mice than in rats. nih.gov Furthermore, the distribution of CRF neurons within the amygdala of primates appears more diffuse compared to the distinct subnuclear organization seen in rodents. jneurosci.org

In non-mammalian vertebrates, the homologous structures contain CRF systems, but with distinct organizational features. In fish, the preoptic area (POA) of the hypothalamus is the analogue of the mammalian PVN and serves as the main center for controlling the pituitary-interrenal axis. frontiersin.org Additionally, fish possess a unique caudal neurosecretory system (CNSS) where urotensins are produced, which plays a role in osmoregulation and the stress response, a feature absent in tetrapods. frontiersin.org

The physiological roles of the CRF system also show species-specific adaptations. In most vertebrates, CRF is a potent anorexigenic agent, suppressing appetite during stress to prioritize fight-or-flight responses. nih.gov This effect is phylogenetically ancient and observed robustly in fish. nih.gov However, the system has been co-opted for other functions in specific lineages. A prime example is in amphibians, where CRF is a key neuropeptide driving metamorphosis, a developmental transition not present in other vertebrate classes. nih.govfrontiersin.org In birds, the CRF system is involved in regulating stress-induced behaviors, and like in other non-mammals, it has a dual role in activating both the HPA and hypothalamic-pituitary-thyroid (HPT) axes. biorxiv.org

These anatomical and functional variations reflect the evolutionary adaptation of the CRF system to meet the specific ecological and life-history demands of different species, from osmoregulation in fish to complex social stress responses in primates. nih.govfrontiersin.org

Evolutionary Implications of CRF System Organization in Stress Adaptation

The evolution of the CRF system is intrinsically linked to the evolution of stress adaptation strategies in vertebrates. The ancestral CRF system likely regulated basic homeostatic processes such as energy balance and osmoregulation. bioscientifica.comfrontiersin.org The expansion and diversification of the CRF peptide and receptor families through gene duplications provided the raw material for the evolution of more complex, multi-faceted stress responses. nih.govnih.gov

The divergence of the CRFR1 and CRFR2 receptors allowed for a separation of functions, which was a critical evolutionary step. This enabled the organism to mount a rapid, high-amplitude response to an immediate threat (largely via CRFR1) while also having a separate mechanism to restore homeostasis and manage the allostatic load (involving CRFR2). bioscientifica.com This division of labor allows for a more nuanced and efficient regulation of the stress response, balancing immediate survival needs with long-term physiological costs.

The conservation of CRF as the principal ligand for CRFR1 across vertebrates highlights the intense selective pressure to maintain the core HPA/I axis function. frontiersin.orgnih.gov This axis is fundamental for mobilizing energy reserves and adapting physiology to survive acute stressors. utoronto.ca The diversification of the other ligands (urocortins) and their primary interaction with CRFR2 allowed for the fine-tuning of the stress response and its integration with other physiological systems like feeding, reproduction, and social behavior. nih.govfrontiersin.org For example, the involvement of the CRF system in social behaviors, from social stress in fish to pair-bonding in voles, demonstrates how this ancient system has been adapted to regulate responses to complex social environments. frontiersin.org

Furthermore, the recruitment of the CRF system into lineage-specific functions, such as its role as a thyrotropin-releasing factor in most non-mammalian vertebrates and its critical involvement in amphibian metamorphosis, illustrates its evolutionary plasticity. researchgate.netfrontiersin.org The organization of the CRF system in any given species thus represents a snapshot of its evolutionary history, reflecting adaptations to its specific ecological niche and life-history strategy. utoronto.ca The ability of the CRF system to integrate endocrine, autonomic, and behavioral outputs is a key reason for its success and conservation throughout vertebrate evolution, providing a flexible framework for adapting to a constantly changing world. nih.gov

Future Directions and Unexplored Research Avenues in Crf Systematics

Emerging Technologies for High-Resolution Analysis of CRF Circuits in Animal Models

The intricate nature of CRF circuits necessitates advanced tools for their dissection. Future research will increasingly rely on emerging technologies that offer unprecedented spatial and temporal resolution for analyzing these networks in animal models. The development of transgenic animals, such as the CRF1-Cre rat, enables the selective visualization and manipulation of neurons that express the CRF type 1 (CRF1) receptor. elifesciences.org This allows for a detailed analysis of distinct CRF1-positive cell populations and their role in specific behaviors. elifesciences.org

High-throughput imaging techniques, like ex vivo Diffusion Tensor Imaging (DTI) in mice, are being combined with probabilistic tractography to create detailed, brain-wide connectivity maps of specific regions involved in CRF signaling. researchgate.net This approach facilitates the rapid integration of systems neuroscience with molecular genetic and behavioral studies. researchgate.net Furthermore, cutting-edge methods like sonogenetics, which uses ultrasound to activate genetically sensitized neurons, are being explored to precisely manipulate specific neural circuits non-invasively. ugc.edu.hk These technologies, combined with sophisticated multi-modal imaging, will allow researchers to build dynamic, high-resolution models of how CRF circuits function and adapt in response to various stimuli. sheffield.ac.ukugc.edu.hk

Interdisciplinary Approaches Integrating CRF Research with Systems Neuroscience

The complexity of the brain's response to CRF requires a shift away from single-discipline research toward more comprehensive, interdisciplinary approaches. christian-beste.de Integrating CRF research with systems neuroscience, which combines methodologies from fields like computational modeling, machine learning, genetics, and behavioral science, is essential for a holistic understanding. sheffield.ac.ukchristian-beste.deresearchgate.net This synergy allows researchers to move beyond studying isolated components to analyzing the dynamic interplay of entire neural networks. researchgate.netresearchgate.net

For instance, combining high-throughput DTI tractography with molecular genetic techniques in animal models allows for a systems-level analysis of how genetic variations impact CRF circuit connectivity. researchgate.net Computational neuroscience and mathematical modeling can be used to analyze complex biological and clinical data, helping to formulate and test hypotheses about the network-level effects of CRF. ugc.edu.hksheffield.ac.uk Such integrative projects, which bring together experts from diverse fields like biomedical engineering, psychology, and pharmacology, are crucial for tackling complex questions about how the CRF system contributes to behavior and physiology, paving the way for groundbreaking discoveries. researchgate.netnih.gov

Unraveling Novel Regulatory Mechanisms of CRF Synthesis and Release

While the primary pathways of CRF regulation are known, many nuances of its synthesis and release remain to be discovered. The transcription of the CRF gene is a critical control point, primarily regulated by the cyclic AMP (cAMP)-protein kinase A (PKA) pathway. nih.govjst.go.jp Neuropeptides such as pituitary adenylate cyclase-activating polypeptide (PACAP) and glucagon-like peptide 1 (GLP1) can stimulate CRF gene activity. mdpi.com The immune system also plays a regulatory role, with cytokines like Interleukin-6 (IL-6) capable of stimulating CRF gene expression. nih.govjst.go.jp

Future research will focus on identifying additional layers of this regulatory network. Recent studies have highlighted the role of the CREB-Regulated Transcription Coactivator 3 (CRTC3) as a key modulator. jneurosci.org In response to stress, CRTC3 is translocated into the nucleus where it binds to the CRF promoter and influences gene transcription. jneurosci.org The neuropeptide oxytocin (B344502) has been shown to interfere with this process, delaying the transcription of the CRF gene, which suggests a novel mechanism for attenuating the stress response. jneurosci.org Furthermore, intracellular feedback mechanisms, such as the induction of repressor forms of cAMP response element modulator (CREM), act to limit CRF transcriptional activity, preventing the pathological consequences of its overproduction. tandfonline.com Elucidating these and other novel regulatory pathways is essential for a complete picture of how the CRF system maintains homeostasis.

Elucidating Long-Term Epigenetic Modifications Influenced by CRF Exposure in Development in Animal Studies

Exposure to stress and elevated CRF levels during critical developmental periods can induce lasting changes in an organism's physiology and behavior, often through epigenetic mechanisms. nih.govmdpi.com These modifications, which alter gene expression without changing the DNA sequence itself, are a major focus of ongoing and future research. Animal studies have shown that stress experienced during gestation or early postnatal life can lead to long-term epigenetic changes in genes that regulate the stress response. nih.govphysiology.org

Specifically, early life adversity has been linked to decreased methylation of the CRF gene promoter in the amygdala and increased methylation of the glucocorticoid receptor (GR) gene in the hippocampus. nih.govutexas.edu These changes can lead to a heightened stress response in adulthood. utexas.edu Studies in various animal models, including birds and rodents, have demonstrated that environmental factors like nutritional stress or maternal care can induce epigenetic changes in HPA-axis-related genes, including CRF. physiology.orgbiologists.com Future investigations will aim to further detail these sex- and brain-region-specific epigenetic marks, including DNA methylation and histone modifications, to understand how early-life CRF exposure contributes to long-term vulnerability to stress-related disorders. mdpi.comphysiology.org

Identification of Novel Peptidic or Non-Peptidic Modulators of CRF Receptors for Research Purposes

The development of novel molecular tools to modulate CRF receptors is critical for advancing research. The CRF system includes two primary receptor subtypes, CRF1 and CRF2, which have distinct distributions and functions. mdpi.comnih.gov While CRF itself binds with high affinity to the CRF1 receptor, other endogenous peptides like urocortins 2 and 3 show preferential affinity for the CRF2 receptor. nih.govresearchgate.net This differential affinity has spurred the development of selective agonists and antagonists for research applications.

Peptidic antagonists, such as α-helical-CRF(9–41) and astressin, have been instrumental in probing the roles of CRF receptors. nih.govcaymanchem.com α-Helical CRF(9-41), for example, has been shown in animal models to inhibit CRF-induced hormone release and reduce anxiety-like behaviors. caymanchem.com In recent years, a significant effort has been made to develop small-molecule, non-peptidic antagonists that offer high selectivity for the CRF1 receptor. nih.govhormones.gr These non-peptidic agents are valuable because they can be designed to have different pharmacological properties compared to larger peptide molecules, acting as allosteric inhibitors rather than direct competitive antagonists. nih.gov The ongoing discovery and characterization of new peptidic and non-peptidic modulators will continue to be a vital area of research, providing more precise tools to dissect the complex functions of the CRF1 and CRF2 signaling pathways. hormones.grnih.gov

Q & A

Q. What is the molecular and functional profile of CRF, bovine TFA, and how is it validated in receptor binding studies?

this compound is a synthetic peptide agonist targeting corticotropin-releasing factor receptors (CRFRs). It exhibits high binding affinity, with a Ki value of 3.52 nM, validated via competitive displacement assays using radiolabeled ligands like [¹²⁵I-Tyr]ovine CRF. Researchers should employ standardized protocols with triplicate measurements to ensure reproducibility, and include negative controls (e.g., CRFR knockout cells) to confirm specificity .

Q. What storage and handling protocols are critical for maintaining this compound stability?

Lyophilized this compound should be stored at -80°C to -20°C to prevent degradation. Reconstitution requires sterile buffers (e.g., PBS with 0.1% BSA) to avoid aggregation. Aliquots should be prepared to minimize freeze-thaw cycles, which can compromise peptide integrity. Purity (≥95%) and salt formulations (e.g., TFA, HCl) must align with experimental requirements .

Q. How should researchers design dose-response experiments to evaluate this compound efficacy?

Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) to capture full agonist activity. Measure functional outputs such as cAMP production or calcium flux in CRFR-expressing cell lines. Normalize data to reference agonists (e.g., human/ovine CRF) and validate with antagonists (e.g., R121919) to confirm receptor-mediated effects .

Advanced Research Questions

Q. How can discrepancies in this compound activity across different CRFR isoforms (CRF1 vs. CRF2) be resolved?

Subtype-specific activity can be assessed using isoform-selective cell lines or CRISPR-edited models. For example, CRF1-specific responses may involve coupling to Gs proteins, while CRF2 may signal via alternate pathways. Pair binding assays (e.g., surface plasmon resonance) with functional readouts (e.g., β-arrestin recruitment) to dissect isoform-specific mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Source peptides from vendors with rigorous QC (e.g., HPLC/MS validation). Pre-test each batch in a standardized assay (e.g., EC50 determination) and calibrate against a reference standard. Document lot numbers and storage conditions to trace variability .

Q. How should researchers address conflicting data on this compound’s role in metabolic pathways (e.g., obesity vs. stress responses)?

Context-dependent effects may arise from tissue-specific receptor expression or CRF-binding protein (CRF-BP) interactions. Integrate in vivo models (e.g., CRF-BP knockout mice) with in vitro assays using this compound and CRF-BP inhibitors (e.g., CRF(6-33)(human) TFA) to isolate direct receptor effects .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing this compound dose-response data?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Use tools like GraphPad Prism® for curve fitting and include metrics like R² and confidence intervals. For multi-experiment datasets, mixed-effects models account for inter-experiment variability .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

Adopt community standards such as:

  • Cell line authentication : Use STR profiling for CRFR-expressing cells.
  • Assay validation : Share positive/negative controls (e.g., CRFR antagonists) across labs.
  • Data transparency : Publish raw datasets and detailed protocols in repositories like Zenodo .

Tables for Key Data

Property This compound Validation Method
Molecular Weight3220.66 g/molMass spectrometry
Binding Affinity (Ki)3.52 nMRadioligand displacement assay
Storage Temperature-80°C to -20°CStability testing via HPLC
Functional ActivityCRFR agonist (Gs-coupled)cAMP accumulation assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.